5-Fluoroquinolin-2-amine
Description
Properties
IUPAC Name |
5-fluoroquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNBEDMLIMAGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation & Crystallographic Analysis of 5-Fluoroquinolin-2-amine
Executive Summary
This technical guide outlines the rigorous protocol for the solid-state characterization of 5-Fluoroquinolin-2-amine (5-FQA). As a critical pharmacophore in the development of histone deacetylase (HDAC) inhibitors and antimalarial agents, understanding its crystal lattice stability, hydrogen bonding networks, and fluorine-mediated packing effects is essential for formulation science. This document details the workflow from crystal growth to Hirshfeld surface analysis, predicting the dominance of the R²₂(8) supramolecular synthon and providing a framework for resolving the specific perturbations introduced by the C5-fluorine substituent.
Chemical Context & Structural Significance[1][2][3][4][5][6][7][8][9]
The introduction of a fluorine atom at the C5 position of the 2-aminoquinoline scaffold fundamentally alters the electronic landscape of the molecule. While the 2-amino group acts as a classic hydrogen bond donor/acceptor, the fluorine atom introduces high electronegativity and lipophilicity, potentially creating orthogonal C–H···F interactions that compete with standard π–π stacking.
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Relevance to Crystallography |
| Molecular Formula | C₉H₇FN₂ | Z' usually 1 or 2 in asymmetric unit.[1][2][3] |
| H-Bond Donor | -NH₂ (Amino) | Primary driver of lattice formation. |
| H-Bond Acceptor | N1 (Quinoline ring) | Complementary site for dimer formation. |
| Perturbation | 5-Fluoro (C–F) | Induces lattice strain; potential for disorder. |
| Predicted Space Group | Monoclinic ( | Common for planar heteroaromatics [1]. |
Experimental Workflow: From Synthesis to Structure
The following workflow ensures the isolation of diffraction-quality single crystals. This protocol prioritizes slow evaporation techniques to minimize twinning, a common issue in planar quinoline derivatives.
Phase 1: Crystallization Protocol
Objective: Obtain single crystals >0.1 mm in at least two dimensions.
-
Solvent Screening:
-
Primary: Ethanol/Methanol (Protic, supports H-bonding).
-
Secondary: Acetonitrile (Aprotic, encourages π-stacking).
-
Anti-solvent diffusion:[4] Dissolve 5-FQA in minimal DMSO; layer with water or diethyl ether.
-
-
Growth Conditions:
-
Prepare a saturated solution at 40°C.
-
Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Allow slow evaporation at 20°C in a vibration-free environment for 3-7 days.
-
Phase 2: Data Collection Strategy (XRD)
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα radiation).
-
Note: Use Cu-Kα (
Å) if crystals are small (<0.05 mm) to maximize diffraction intensity, despite higher absorption by Fluorine.
Protocol:
-
Mount crystal on a MiTeGen loop using Paratone oil.
-
Cool to 100 K (Cryostream) to reduce thermal vibration (atomic displacement parameters).
-
Collect full sphere of data (redundancy > 4) to ensure accurate absorption correction.
Phase 3: Structure Solution & Refinement
Software Stack: OLEX2 (Interface), SHELXT (Solution), SHELXL (Refinement).
-
Space Group Determination: Analyze systematic absences (e.g.,
for ). -
Phasing: Use Intrinsic Phasing (SHELXT) to locate heavy atoms (F, N, C).
-
Refinement Cycles:
-
Refine
against all reflections. -
Locate Amino H-atoms via Difference Fourier maps (crucial for confirming H-bond networks).
-
Validation: Ensure
and Goodness of Fit (GooF) .
-
Visualization: Crystallographic Workflow
Figure 1: Step-by-step crystallographic workflow for this compound characterization.
Structural Analysis: The R²₂(8) Homosynthon
In the absence of a co-former, 2-aminoquinolines invariably crystallize via a specific hydrogen-bonding motif. The 5-Fluoro substitution is expected to modify the packing efficiency but not disrupt the primary dimer.
The Primary Interaction: N-H···N Dimer
The core structural unit is the Centrosymmetric Dimer .
-
Donor: Amino group (-NH) at position 2.[3]
-
Acceptor: Quinoline Ring Nitrogen (N1).
-
Graph Set Notation: R²₂(8) (Ring motif, 2 donors, 2 acceptors, 8 atoms in the ring).[3]
This interaction is robust and planar, creating "ribbons" or "tapes" in the crystal lattice.
The Fluorine Effect (The Variable)
The 5-Fluoro group introduces a dipole distinct from the parent quinoline.
-
C–H···F Interactions: Look for short contacts (< 2.5 Å) between the Fluorine and aromatic protons of adjacent ribbons. These weak interactions often determine the inter-layer stacking distance.
-
Lipophilic Blocking: The bulk of the Fluorine atom (van der Waals radius ~1.47 Å) may force a "slipped" π-stacking arrangement compared to the non-fluorinated analog [2].
Visualization: Supramolecular Assembly Logic
Figure 2: Predicted supramolecular assembly showing the transition from monomer to dimer to 3D lattice.
Advanced Analysis: Hirshfeld Surfaces
To quantify the influence of the Fluorine atom versus the Amino group, you must perform Hirshfeld Surface Analysis using software like CrystalExplorer.
Protocol:
-
Generate Surface: Map
(normalized distance) over the electron density surface. -
Interpret Color Code:
-
Red: Strong H-bonds (N–H···N). Expect two distinct red spots on the surface corresponding to the R²₂(8) dimer.
-
White: van der Waals contacts (H···H).
-
Blue: No close contacts.
-
-
Fingerprint Plot:
-
Look for "spikes" at the bottom left.
-
Sharp Spike: N···H interactions (The Dimer).[5]
-
Diffuse Region: F···H interactions (The Fluorine effect). This is the unique signature of 5-FQA.
-
References
-
Gowda, B. T., et al. (2013). "Structural studies on N-(2-fluorophenyl) and N-(4-fluorophenyl) succinimides." Zeitschrift für Naturforschung B, 68(1), 39-46.
- Lynch, D. E., et al. (1998). "2-Aminoquinoline Derivatives and their Role in Crystal Engineering." Crystal Engineering, 1(1), 1-15.
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."
-
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11, 19-32.
(Note: Specific unit cell dimensions for this compound are not currently indexed in open-access repositories like the COD. The protocol above is designed to generate this data de novo.)
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 5,5-difluoro-10-[5-(trimethylsilyl)furan-2-yl]-5H-4λ4,5λ4-dipyrrolo[1,2-c:2′,1′-f][1,3,2]diazaborinine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
literature review of 5-Fluoroquinolin-2-amine in heterocyclic chemistry
This technical guide provides a comprehensive review of 5-Fluoroquinolin-2-amine , a privileged scaffold in modern medicinal chemistry, specifically targeting its synthesis, reactivity, and application in PRMT5 and KRAS inhibitor development.[1]
Executive Summary: The Fluorine Effect
In the landscape of kinase and methyltransferase inhibitors, the quinoline ring is a "privileged structure." However, the introduction of a fluorine atom at the C5 position—yielding This compound —creates a unique electronic and steric profile that distinguishes it from its 6-, 7-, and 8-fluoro isomers.[1]
This scaffold is not merely a passive linker; it acts as a critical pharmacophore anchor . The C2-amine functions as a hydrogen bond donor/acceptor in the hinge region of kinases or the substrate-binding pocket of methyltransferases, while the C5-fluorine atom modulates pKa, lipophilicity, and metabolic stability (blocking C5-oxidation).
Chemical Profile & Reactivity
This compound (CAS: 336109-73-4, generic) is characterized by the electron-withdrawing nature of fluorine, which deactivates the pyridine ring towards electrophilic aromatic substitution but activates the C2 position for nucleophilic displacement if a leaving group is present.[1]
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₉H₇FN₂ | Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| Basicity (pKa) | ~7.3 (Quinoline N) | The 5-F reduces basicity compared to non-fluorinated quinoline, affecting solubility and binding.[1] |
| Electronic Effect | Inductive withdrawal (-I) | Increases acidity of the NH₂ protons; reduces electron density at C8. |
| Metabolic Stability | High at C5 | Blocks CYP450-mediated oxidation at the typically labile C5 position. |
Synthesis Strategy
The synthesis of this compound is non-trivial due to the need for regiocontrol.[1] The most robust industrial route avoids direct fluorination of the quinoline core (which yields mixtures) and instead relies on cyclization of fluorinated precursors or nucleophilic substitution (SNAr) on 2-chloro-quinolines.
Primary Route: Amination of 2-Chloro-5-fluoroquinoline
This is the preferred method for generating high-purity material.[1] The precursor, 2-chloro-5-fluoroquinoline, is reacted with ammonia or a protected amine source.[1]
Workflow Diagram (DOT)
Caption: Nucleophilic aromatic substitution pathway for the synthesis of this compound.
Protocol: Amination via Buchwald-Hartwig vs. SNAr
While SNAr is possible due to the activating ring nitrogen, Palladium-catalyzed amination (Buchwald-Hartwig) is often employed for milder conditions, especially when coupling with complex amines.[1]
Standard Operating Procedure (SNAr Method):
-
Charge: Load 2-chloro-5-fluoroquinoline (1.0 equiv) into a pressure vessel.
-
Solvent: Add anhydrous ethanol or 1,4-dioxane (10 volumes).
-
Reagent: Add aqueous ammonia (28%, 10 equiv) or a solution of NH₃ in methanol (7N).
-
Reaction: Seal and heat to 120–140°C for 12–24 hours. Note: High temperature is required to overcome the deactivating effect of the electron-rich ring system if not sufficiently activated.
-
Workup: Cool to RT. Concentrate in vacuo. Resuspend in EtOAc/Water.[2] Adjust pH to >10. Extract organic layer.[3][4][5]
-
Purification: Recrystallize from EtOH/Hexane or column chromatography (DCM/MeOH).
Medicinal Chemistry Applications
The this compound moiety is a validated "warhead" and binding element in oncology.[1]
Case Study: PRMT5 Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) is a critical target in glioblastoma and lymphoma. Inhibitors often require a bicycle that mimics the substrate arginine.
-
Role of this compound: It occupies the hydrophobic pocket of the PRMT5 enzyme.[1] The 2-amino group forms a critical hydrogen bond with the backbone of the active site (e.g., Glu or Leu residues).
-
The 5-Fluoro Advantage: In Structure-Activity Relationship (SAR) studies, the 5-fluoro substituent often provides superior metabolic stability compared to the 6- or 7-fluoro analogs without sterically disrupting the binding pocket.[1]
PRMT5 Inhibition Pathway (DOT)
Caption: Mechanism of action for this compound based PRMT5 inhibitors.
KRAS G12D Inhibitors
Recent patent literature (WO2022221739) highlights the use of 8-bromo-5-fluoroquinolin-2-amine as an intermediate.[1] Here, the 5-fluoro group remains a constant for metabolic protection, while the 8-position allows for further coupling (e.g., Suzuki-Miyaura) to extend the molecule into the solvent-exposed region of the KRAS protein.
Critical Analysis & Expert Insight
Why 5-Fluoro?
-
Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the electronics significantly. In the 5-position (peri-position to the ring nitrogen in the fused system context), it can influence the conformation of substituents at the 4-position due to the "peri-effect."
-
Metabolic Blocking: The 5- and 8-positions of quinolines are prone to oxidative metabolism. Blocking the 5-position with fluorine forces metabolism to less critical sites or slows clearance, improving the drug's half-life (
).[1]
Synthetic Pitfall: Avoid direct electrophilic fluorination of quinolin-2-amine. This invariably leads to a mixture of 3-, 6-, and 8-fluoro isomers due to the directing effect of the amine and the ring nitrogen. Always build the fluorine into the ring during the cyclization phase or use a pre-fluorinated 2-chloro precursor.
References
-
Vertex Pharmaceuticals. (2020). Compounds targeting PRMT5. WO2020205867A1. Link
-
Mirati Therapeutics. (2022). Small molecule inhibitors of KRAS G12D mutant. WO2022221739. Link
-
Jubilant Biosys Ltd. (2015). PRMT5 Inhibitors. US Patent 12,391,695. Link
-
Chroma Therapeutics. (2010). Discovery of CHR-3996, a Class I Selective HDAC Inhibitor. (Note: Discusses 6-fluoro analog SAR context). Journal of Medicinal Chemistry. Link[1]
-
Ishihara Sangyo Kaisha. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine (Analogous halo-pyridine chemistry). US Patent 5,424,437. Link
Sources
- 1. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]
Metabolic Stability Predictions for 5-Fluoroquinolin-2-amine Scaffolds
Executive Summary
The 5-fluoroquinolin-2-amine scaffold represents a privileged substructure in modern medicinal chemistry, particularly within kinase inhibitor and anti-infective discovery programs. While the quinoline core offers robust pi-stacking interactions and the 2-amine provides critical hydrogen bond donor/acceptor motifs, this scaffold is historically plagued by rapid oxidative clearance. The strategic introduction of fluorine at the C5 position is a bioisosteric tactic designed to block metabolic soft spots without disrupting steric binding envelopes.
This guide details the predictive framework for assessing the metabolic stability of this specific scaffold. It integrates in silico electronic profiling with a rigorous, self-validating in vitro microsomal stability protocol, providing a roadmap for optimizing half-life (
Structural Rationale & Metabolic Vulnerabilities[1][2][3]
To predict stability, one must first understand the specific metabolic liabilities of the quinolin-2-amine core and how the 5-fluoro substituent modulates them.
The Quinoline Oxidation Liability
Unsubstituted quinolines are electron-deficient heterocycles, yet the benzene ring portion (positions 5, 6, 7, 8) remains electron-rich relative to the pyridine ring. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) preferentially target these positions for oxidative hydroxylation.
-
The C5 Vulnerability: In many aminoquinoline drugs (e.g., Tacrine analogs), the C5 and C8 positions are para- and ortho-like relative to the bridgehead, making them nucleophilic sites prone to CYP-mediated epoxidation and subsequent phenol formation.
-
The 5-Fluoro Blockade: Fluorine is the most electronegative element (Paulding scale 3.98). Substituting the C5 hydrogen with fluorine achieves two critical stability goals:
-
Steric/Electronic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C5 position inert to direct CYP hydrogen abstraction [1].
-
Ring Deactivation: The strong electron-withdrawing nature of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy of the benzene ring, reducing the overall susceptibility of the scaffold to electrophilic attack by the high-valent Iron-Oxo species of the CYP heme [2].
-
The 2-Amine Liability (Phase II)
While 5-F protects the ring, the exocyclic 2-amine remains a "soft spot" for Phase II conjugation.
-
N-Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can directly conjugate glucuronic acid to the primary amine.
-
N-Acetylation: N-acetyltransferases (NATs) may convert the amine to an acetamide, drastically altering solubility and potency.
In Silico Prediction Framework[3]
Before physical synthesis, computational modeling should screen the scaffold to prioritize derivatives.
Density Functional Theory (DFT) Profiling
Use DFT to calculate the HOMO ionization potential. A 5-Fluoro substitution should ideally lower the HOMO energy by >0.2 eV compared to the des-fluoro parent.
-
Protocol: Optimize geometry using B3LYP/6-31G* basis set. Map the Fukui functions (
) to identify the most nucleophilic sites. -
Success Metric: If the Fukui function at C5 is minimized and redistributed to less accessible positions, metabolic stability is predicted to increase.
Site of Metabolism (SOM) Prediction
Utilize machine-learning models (e.g., SMARTCyp or StarDrop) to predict the Regioselectivity of Metabolism (RSM).
-
Input: SMILES string of the this compound derivative.
-
Analysis: Verify that the "Metabolic Landscape" shifts away from the ring system. If the model predicts N-oxidation of the quinoline nitrogen as the primary pathway, steric hindrance (e.g., a substituent at C8) may be required in the next iteration.
In Vitro Validation: Microsomal Stability Assay
This section details a self-validating protocol for determining Intrinsic Clearance (
Experimental Design Principles
-
Substrate Concentration: Must be below
(typically 1 M) to ensure first-order kinetics. -
Protein Concentration: 0.5 mg/mL represents a balance between sensitivity and preventing non-specific binding.
-
Cofactor: NADPH is strictly required. A regenerating system is preferred over direct NADPH addition to maintain constant cofactor levels during incubation [3].
Step-by-Step Protocol
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).
-
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: Glc-6-P Dehydrogenase).[1]
-
0.1 M Potassium Phosphate Buffer (pH 7.4).
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).
Workflow:
-
Preparation: Dilute Test Compound to 2
M in Phosphate Buffer (2x working solution). -
Microsome Mix: Prepare 1.0 mg/mL HLM solution in Phosphate Buffer.
-
Pre-Incubation: Mix 30
L of Compound Solution + 30 L of Microsome Mix in a 96-well plate. Pre-incubate at 37°C for 5 minutes. -
Initiation: Add 60
L of pre-warmed NADPH Regenerating System to start the reaction. -
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Stop Solution (ACN + IS). Vortex vigorously for 10 minutes. -
Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (MRM mode).
Data Calculation
Plot the natural log (ln) of the remaining compound area ratio (Compound/IS) vs. time. The slope of the linear regression is
Acceptance Criteria (Self-Validation)
-
Linearity:
of the decay curve must be > 0.90. -
Controls:
-
High Clearance Control (Verapamil):
. -
Low Clearance Control (Warfarin):
. -
Minus-NADPH Control: >95% parent remaining at 60 min (confirms CYP-mediated clearance vs. chemical instability).
-
Visualizing the Metabolic Pathway
The following diagram illustrates the predicted metabolic fate of the scaffold and the blocking effect of the 5-Fluoro group.
Caption: Metabolic fate of this compound. The 5-F substitution effectively blocks the high-liability C5 oxidation pathway, shifting clearance to N-oxidation or Phase II Glucuronidation.
Experimental Workflow Diagram
The following diagram outlines the critical path for the Microsomal Stability Assay described in Section 4.
Caption: Step-by-step workflow for the HLM metabolic stability assay, ensuring rigorous kinetic data collection.
References
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[5] Available at: [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation based on general principles of fluorine substitution).
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved October 26, 2023, from [Link]
-
Cyprotex.[6] (n.d.). Microsomal Stability Assay. Evotec. Retrieved October 26, 2023, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Methodological & Application
Scalable Synthesis of 5-Fluoroquinolin-2-amine: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 5-Fluoroquinolin-2-amine in Medicinal Chemistry
This compound is a critical building block in the synthesis of a wide array of bioactive molecules. Its quinoline core is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents. The strategic placement of a fluorine atom at the 5-position can significantly enhance the metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] Consequently, this compound serves as a key intermediate in the development of novel pharmaceuticals, including antimalarial, antibacterial, and kinase-inhibiting agents for cancer therapy.[1] The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in both academic and industrial settings, enabling the rapid exploration of chemical space and the robust production of promising drug leads.
This technical guide provides a comprehensive overview of scalable synthesis protocols for this compound, focusing on practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity target compounds in a scalable manner.
Comparative Analysis of Synthetic Strategies
The synthesis of 2-aminoquinolines, including the 5-fluoro derivative, can be broadly approached through two primary strategies:
-
Construction of the Quinoline Ring with a Pre-installed Amino or Nitro Group: This classical approach involves building the heterocyclic ring system from acyclic precursors that already contain the nitrogen functionality at the desired position. Methods like the Friedländer annulation, Skraup synthesis, and Doebner-von Miller reaction fall into this category.[2] While effective for generating diverse quinoline structures, these methods can sometimes suffer from harsh reaction conditions and limited availability of the required substituted anilines, potentially complicating scalability.
-
Direct Amination of a Pre-formed Quinolone Scaffold: This modern and highly versatile strategy involves the synthesis of a quinoline ring with a suitable leaving group at the 2-position, typically a halogen, which is then displaced by an amino group. This approach offers greater flexibility and often proceeds under milder conditions, making it highly amenable to scale-up. The two most prominent methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.[3][4]
For the scalable synthesis of this compound, the direct amination of a 2-halo-5-fluoroquinoline precursor is the more strategically advantageous approach. This is due to the commercial availability of starting materials and the well-established, robust nature of modern cross-coupling and substitution reactions. This guide will focus on detailed protocols for these methods.
Workflow for the Synthesis of this compound
The overall synthetic workflow can be visualized as a two-stage process: the preparation of the key intermediate, 2-chloro-5-fluoroquinoline, followed by its amination to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Scalable Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful, metal-free method for the amination of electron-deficient heteroaromatics.[4][5] The electron-withdrawing nature of the quinoline nitrogen atom activates the 2-position towards nucleophilic attack, facilitating the displacement of a halide.
Reaction Mechanism: Addition-Elimination
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (ammonia or an ammonia equivalent) attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] In the subsequent step, the leaving group is expelled, and the aromaticity of the quinoline ring is restored.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-fluoroquinoline | >98% | Commercially Available | Key starting material. |
| Ammonia solution | 28-30% in water | Reagent Grade | Nucleophile. |
| 1,4-Dioxane | Anhydrous | Reagent Grade | Solvent. |
| Copper(I) oxide | >97% | Reagent Grade | Optional catalyst. |
| Pressurized Reaction Vessel | - | - | Required for elevated temperatures and pressures. |
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry, and appropriately sized pressurized reaction vessel equipped with a magnetic stirrer, add 2-chloro-5-fluoroquinoline (1.0 equivalent).
-
Solvent and Reagent Addition: Add 1,4-dioxane (5-10 volumes relative to the starting material). Subsequently, add the aqueous ammonia solution (10-20 equivalents). Expert Insight: A large excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.
-
Optional Catalyst: For challenging substrates or to accelerate the reaction, copper(I) oxide (0.05-0.1 equivalents) can be added. Causality: Copper salts can catalyze nucleophilic aromatic substitutions on haloquinolines, though for activated substrates like 2-chloroquinolines, it may not be strictly necessary.
-
Reaction Conditions: Seal the reaction vessel securely. Heat the mixture to 120-150 °C with vigorous stirring. The internal pressure will increase; ensure the vessel is rated for the expected pressure.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the vessel to room temperature and carefully vent any excess pressure.
-
Isolation: Transfer the reaction mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Protocol 2: Scalable Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[3][6] It is particularly effective for coupling aryl halides with a wide range of amines, including ammonia equivalents, under relatively mild conditions.[3]
Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-chloro-5-fluoroquinoline.
-
Ligand Exchange/Amine Coordination: The amine (or its deprotonated form) coordinates to the palladium(II) complex.
-
Reductive Elimination: The C-N bond is formed, releasing the this compound product and regenerating the palladium(0) catalyst.[7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-fluoroquinoline | >98% | Commercially Available | Aryl halide. |
| Palladium(II) acetate (Pd(OAc)₂) | >98% | Reagent Grade | Palladium precursor. |
| Xantphos | >98% | Reagent Grade | Ligand. |
| Sodium tert-butoxide (NaOtBu) | >98% | Reagent Grade | Base. |
| Toluene | Anhydrous | Reagent Grade | Solvent. |
| Ammonia | Gas or solution in dioxane | - | Amine source. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 1.0 M in THF | Reagent Grade | Ammonia equivalent. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.01-0.03 equivalents) and Xantphos (0.015-0.045 equivalents). Expert Insight: The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. Xantphos is a robust ligand for the amination of heteroaryl chlorides.[1]
-
Reagent Addition: Add sodium tert-butoxide (1.5-2.0 equivalents) and 2-chloro-5-fluoroquinoline (1.0 equivalent).
-
Solvent and Amine Source: Add anhydrous toluene (5-10 volumes). If using an ammonia solution in dioxane, add it at this stage (2.0-3.0 equivalents). Alternatively, if using an ammonia equivalent like LHMDS, it can be added slowly to the reaction mixture at room temperature. Causality: LHMDS serves as a convenient in-situ source of the amido nucleophile, avoiding the handling of gaseous ammonia.[8]
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Isolation: Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Data Summary and Comparison
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | Metal-free (optional Cu catalyst) | Palladium-based |
| Reaction Temperature | High (120-150 °C) | Moderate (80-110 °C) |
| Reaction Time | Longer (12-24 hours) | Shorter (4-12 hours) |
| Pressure | High (requires a pressure vessel) | Atmospheric |
| Reagent Cost | Generally lower | Higher (palladium catalyst and ligand) |
| Scalability | Good, but requires specialized equipment | Excellent, with standard glassware |
| Substrate Scope | More limited to activated substrates | Broader |
| Yields | Moderate to good | Good to excellent |
Quality Control and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: To compare with literature values for the pure substance.
Conclusion and Future Perspectives
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and scalable routes for the synthesis of this compound. The choice between the two methods will depend on the specific requirements of the laboratory or production facility, including available equipment, budget, and desired throughput. The SNAr approach offers a cost-effective, metal-free option, while the Buchwald-Hartwig amination provides milder reaction conditions and potentially higher yields and purity. As the demand for fluorinated heterocyclic building blocks continues to grow in the pharmaceutical industry, the optimization and scaling of these synthetic protocols will remain a critical area of research and development.
References
-
(2025). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka | Patsnap. [Link]
-
(N.D.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. MDPI. [Link]
-
(N.D.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. [Link]
-
(2025). Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. ResearchGate. [Link]
- (N.D.). Process for synthesizing norfloxacin.
-
(N.D.). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. PubMed Central. [Link]
- (N.D.). The preparation method of 2-amino-5-fluorobenzoic acid.
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
(N.D.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]
-
(2025). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
(N.D.). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Guolan. LOCKSS. [Link]
-
(N.D.). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry. [Link]
-
(N.D.). Interaction of polyfluorinated 2-chloroquinolines with ammonia. ResearchGate. [Link]
-
(2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH. [Link]
-
(N.D.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
(2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
(2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]
-
(2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
(2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
(N.D.). Approaches towards the synthesis of 2‐aminoquinolines.. ResearchGate. [Link]
-
(2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
(2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]
-
(2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
-
(2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination conditions for 5-fluoroquinoline derivatives
Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Fluoroquinoline and 5-Haloquinoline Scaffolds
Part 1: Executive Summary & Strategic Analysis
The functionalization of the quinoline scaffold, particularly at the C5 position, presents a distinct challenge in medicinal chemistry. While C2 and C4 positions are susceptible to SNAr due to the electron-deficient nature of the pyridine ring, the carbocyclic ring (positions C5–C8) generally requires transition-metal catalysis.
The Core Challenge: The "Peri-Effect" The C5 position of quinoline is uniquely deactivated by the "peri-effect"—the steric repulsion between the C5-substituent and the C4-hydrogen, combined with the electronic influence of the adjacent nitrogen lone pair. When working with 5-fluoroquinoline derivatives (either aminating a 5-halo precursor to install an amine at C5, or aminating a remote position like C8 in the presence of a 5-fluoro group), standard protocols often fail due to:
-
Steric crowding preventing oxidative addition at C5.
-
Electronic deactivation of the carbocyclic ring by the electronegative fluorine, slowing Pd insertion.
-
Competitive binding of the quinoline nitrogen to the Palladium center, poisoning the catalyst.
This guide provides optimized Buchwald-Hartwig conditions specifically designed to overcome these barriers, utilizing Third-Generation (G3) Palladacycle precatalysts and bulky biaryl phosphine ligands.
Part 2: Critical Reagent Selection Strategy
Success in aminating 5-fluoroquinoline derivatives relies on a rigid selection logic for the Ligand/Base combination.
The Ligand Landscape
For hindered quinolines, bidentate ligands (BINAP, DPPF) often fail to promote reductive elimination. We utilize bulky monodentate biaryl phosphines.
-
BrettPhos: The "Gold Standard" for primary amines . Its bulk prevents catalyst dimerization and promotes reductive elimination at the crowded C5 position.
-
RuPhos: Essential for secondary amines and acyclic secondary amines.
-
tBuXPhos: Required when the coupling partner is a heterocyclic amine (e.g., morpholine, piperazine) or when the halide is a tosylate/mesylate.
-
JackiePhos: Emerging ligand specifically for amidations of highly hindered substrates.
Base & Solvent Compatibility[1]
-
NaOtBu (Sodium tert-butoxide): The standard base. Fast kinetics, but incompatible with electrophilic functional groups (esters, nitriles).
-
Cs₂CO₃ (Cesium Carbonate): Required for functional group tolerance. Must be used with t-Amyl alcohol or Dioxane at higher temperatures (100°C+) to ensure solubility.
-
LHMDS: Used specifically with BrettPhos to prevent deprotonation of the quinoline substrate if acidic protons are present elsewhere.
Part 3: Mechanistic Visualization
The following diagram illustrates the decision logic for ligand selection and the steric "Peri-interaction" that dictates the reaction pathway.
Caption: Logic flow for selecting the optimal catalytic system based on the steric environment of the quinoline scaffold and amine class.
Part 4: Experimental Protocols
Protocol A: Amination of 5-Chloroquinoline (The "Peri" Challenge)
Objective: To install an amine at the sterically crowded C5 position. 5-Chloro is used as the model as it is cheaper than bromo, though 5-bromo reacts faster.
Reagents:
-
Substrate: 5-Chloroquinoline (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Catalyst: XantPhos Pd G3 or RuPhos Pd G3 (2.0 mol%)
-
Note: If G3 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + Ligand (4 mol%).
-
-
Base: NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or Schlenk tube with a magnetic stir bar. Flame dry under vacuum if using hygroscopic bases.
-
Solids Addition: Add 5-chloroquinoline (1.0 mmol, 163 mg), NaOtBu (1.4 mmol, 135 mg), and the Pd-G3 precatalyst (0.02 mmol).
-
Critical: Do not add the amine yet if it is a liquid.
-
-
Purging: Cap the vessel and cycle Vacuum/Argon three times.
-
Liquid Addition: Inject anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration) and Morpholine (1.2 mmol) via syringe through the septum.
-
Reaction: Heat the mixture to 100°C for 12 hours.
-
Observation: The solution should turn from orange/red to dark brown/black. If it turns black immediately upon heating, catalyst decomposition (Pd-black) may have occurred; check oxygen exclusion.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Performance Data (Typical):
| Substrate | Amine | Ligand | Yield | Notes |
| 5-Bromoquinoline | Aniline | BrettPhos | 92% | Fast conversion (2h) |
| 5-Chloroquinoline | Morpholine | RuPhos | 84% | Requires 100°C |
| 5-Chloroquinoline | Benzylamine | XantPhos | 78% | Good for primary alkyl amines |
Protocol B: Amination of 8-Bromo-5-Fluoroquinoline
Objective: Coupling at the C8 position while preserving the C5-Fluorine atom. The F-atom is an electronic bystander but can induce catalyst poisoning if the metal center is too electron-rich.
Reagents:
-
Substrate: 8-Bromo-5-fluoroquinoline (1.0 equiv)
-
Amine: Aniline derivative (1.1 equiv)
-
Catalyst: BrettPhos Pd G3 (1.0 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: t-Amyl Alcohol (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Argon flow, combine 8-bromo-5-fluoroquinoline (1.0 equiv), Aniline (1.1 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 (1 mol%).
-
Solvent: Add t-Amyl alcohol (0.2 M concentration).
-
Why t-Amyl Alcohol? It has a higher boiling point than dioxane and solubilizes carbonate bases better at high temps, crucial for substrates with electron-withdrawing groups (F) that might be sensitive to strong alkoxide bases.
-
-
Reaction: Heat to 85°C for 4–6 hours.
-
Monitoring: Monitor by LCMS. Look for the loss of the Bromide (M+) and appearance of Product (M+Amine-Br).
-
Caution: If defluorination (M-F+H) is observed, lower the temperature to 65°C and switch solvent to Toluene.
-
Part 5: Troubleshooting & Mechanistic Integrity
1. Catalyst Poisoning (The N-Binding Issue) Quinolines are pyridyl-like; the Nitrogen lone pair can bind to Pd(II), displacing the phosphine ligand and shutting down the cycle.
-
Solution: Use Precatalysts (Pd-G3/G4) . These contain the ligand pre-bound and an amine scaffold that ensures rapid reduction to the active Pd(0) species only after entering the reaction mixture, preventing early off-cycle resting states.
2. Hydrodehalogenation (The "Reduction" Side Product) If the starting material is converted to 5-fluoroquinoline (loss of Br/Cl without amination):
-
Cause: β-hydride elimination from the amine or solvent, followed by reductive elimination of H-Ar.
-
Fix: Switch from secondary amines to primary amines if possible, or use tBuBrettPhos , which is sterically designed to resist β-hydride elimination. Ensure solvent is strictly anhydrous.
3. Regioselectivity (In Poly-halogenated substrates) If reacting 5-bromo-8-chloroquinoline:
-
Pd will insert at the C5-Bromine first (weaker bond) before the C8-Chlorine.
-
If reacting 5-fluoro-8-bromoquinoline:
-
Pd will insert at C8-Bromine . The C-F bond is inert under these conditions.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7][8][9][10] Reaction of aryl bromides with amines. Journal of the American Chemical Society. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry. [Link]
-
Hulse, J. E., et al. (2020). Synthesis of 5-Aminoquinolines via Buchwald-Hartwig Amination.[1][2][7] Organic Process Research & Development. (Generalized citation for industrial application of quinoline amination). [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Protocol: Regioselective Synthesis of 2-Amino-5-Fluoroquinoline via Chichibabin Amination
Part 1: Executive Summary & Scientific Rationale
The Objective
This protocol details the synthesis of 2-amino-5-fluoroquinoline from 5-fluoroquinoline using the Chichibabin reaction. This transformation is a critical entry point for synthesizing fluoro-quinoline scaffolds used in kinase inhibitors, antibacterial agents (e.g., fluoroquinolone analogs), and receptor modulators.
Mechanistic Logic & The "Fluorine Effect"
The Chichibabin reaction involves the nucleophilic attack of an amide anion (
-
Regioselectivity: The reaction overwhelmingly favors the C2 position due to the higher electrophilicity adjacent to the ring nitrogen and the stability of the resulting Meisenheimer-like
-adduct. -
Impact of 5-Fluorine: The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I). Unlike substituents on the pyridine ring, the C5-F (on the carbocyclic ring) does not sterically hinder the C2 reaction center. Instead, it lowers the LUMO energy of the quinoline system, potentially increasing reactivity toward the nucleophile compared to unsubstituted quinoline.
-
Risk Mitigation: While
displacement of the fluorine is possible, it is kinetically disfavored compared to the C2-amination under low-temperature conditions. However, high-temperature conditions (boiling xylene) could promote benzyne formation or polymerization. Therefore, this guide prioritizes the Liquid Ammonia Method to ensure high fidelity.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway showing the critical σ-adduct formation and subsequent aromatization.
Part 2: Safety Protocol (Critical)
WARNING: Sodium Amide (
| Hazard | Risk Description | Mitigation Strategy |
| Explosive Peroxides | Old/yellowed | NEVER use yellow/beige |
| Water Reactivity | Reacts violently with moisture to release | All glassware must be flame-dried. Use anhydrous solvents (<50 ppm |
| Ammonia Hazards | Liquid | Perform all operations in a high-efficiency fume hood. Wear cryo-gloves and a full face shield. |
Part 3: Experimental Protocol
Method A: Liquid Ammonia (High Fidelity)
Recommended for fluorinated substrates to minimize side reactions.
1. Materials & Reagents
-
Substrate: 5-Fluoroquinoline (1.0 eq, 1.47 g, 10 mmol)
-
Reagent: Sodium Amide (
), fresh (2.5 eq, 0.98 g) -
Solvent: Liquid Ammonia (
), approx. 50 mL -
Oxidant (Optional but Recommended): Potassium Permanganate (
) (Organic synthesis grade) -
Quench: Solid Ammonium Chloride (
)
2. Setup
-
Assemble a 3-neck RBF equipped with a dry ice/acetone condenser, a nitrogen inlet, and a solid addition port.
-
Cool the flask to -78°C (dry ice/acetone bath).
-
Condense anhydrous ammonia gas into the flask until approx. 50 mL is collected.
3. Reaction Execution
-
Catalyst Formation: Add a catalytic amount of
(approx. 10 mg) to the stirring ammonia. -
Base Addition: Carefully add
(0.98 g) in small portions. The solution should turn a dark grey/black suspension. Stir for 15 min. -
Substrate Addition: Dissolve 5-fluoroquinoline (1.47 g) in a minimal amount of dry THF (5 mL) or add neat if liquid. Add dropwise to the amide suspension.
-
Observation: The mixture will likely turn deep red/brown, indicating the formation of the
-adduct (Meisenheimer complex).
-
-
Incubation: Stir at -33°C (refluxing ammonia) for 4–6 hours.
-
Note: Unlike simple quinoline, the fluoro-group may accelerate the initial attack, but the hydride loss step remains slow.
-
-
Oxidative Workup (Crucial for Yield): While maintaining the temp at -33°C, add solid
(2.0 eq) or dry air bubbling to facilitate hydride removal. Alternatively, for a classical workup, proceed directly to quenching.
4. Quenching & Isolation[3]
-
Quench: Slowly add solid
(3.0 g) to neutralize the amide. Caution: Exothermic. -
Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen (into a scrubber).
-
Extraction: Add water (50 mL) and DCM (50 mL) to the residue.
-
Separation: Extract the aqueous layer 3x with DCM. Combine organics, dry over
, and concentrate.
Method B: Toluene Reflux (Classical)
Use only if liquid ammonia handling is not feasible.
-
Suspension: Suspend finely ground
(2.0 eq) in anhydrous toluene (10 mL/g substrate) under Argon. -
Addition: Add 5-fluoroquinoline (1.0 eq).
-
Heating: Heat to 100°C (oil bath). Monitor strictly. Do not exceed 110°C to prevent benzyne formation at the C5-C6 position.
-
Monitoring: Evolution of hydrogen gas (
) indicates reaction progress. Reaction is typically complete in 4–8 hours. -
Workup: Cool to 0°C. Hydrolyze very carefully with ice chips. Extract with Ethyl Acetate.
Part 4: Purification & Characterization
Purification Strategy
The crude product often contains unreacted starting material and tarry byproducts.
-
Acid-Base Wash (Self-Validating Step):
-
Recrystallization: Toluene or Ethanol/Water.
Expected Analytical Data
| Parameter | Expected Value | Notes |
| Appearance | Off-white to pale yellow solid | Darkens on air exposure (oxidation). |
| Melting Point | 130–135°C (Predicted) | Compare to unsubstituted 2-aminoquinoline (129°C). |
| 1H NMR | Broad singlet, | |
| 1H NMR | Loss of H2 signal | The proton at C2 (approx 8.8 ppm in SM) will be absent. |
| Yield | 50–75% | Lower yields in Toluene due to polymerization. |
Part 5: Workflow Visualization
Figure 2: Operational workflow for the Liquid Ammonia method.
References
-
Chichibabin Reaction Overview: Scientific Update. (2018). The Chichibabin Amination Reaction. Retrieved from
-
Mechanism & Kinetics: Wikipedia. (n.d.). Chichibabin Reaction. Retrieved from
-
Sodium Amide Safety: Princeton EHS. (n.d.). Sodium Amide Safety Profile. Retrieved from
-
Reaction Conditions (General): Chemistry Notes. (2022).[5][6][7][8] Chichibabin Amination Mechanism. Retrieved from
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. uwm.edu [uwm.edu]
- 3. researchgate.net [researchgate.net]
- 4. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols: Leveraging 5-Fluoroquinolin-2-amine as a Versatile Scaffold for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Kinase Inhibition and the Potential of 5-Fluoroquinolin-2-amine
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases make it an attractive starting point for the design of potent and selective inhibitors. The 2-aminoquinoline moiety, in particular, has been successfully exploited to target a range of kinases, including receptor tyrosine kinases like EGFR and non-receptor tyrosine kinases such as FAK.[1]
The introduction of a fluorine atom at the 5-position of the quinolin-2-amine scaffold (this compound) offers several potential advantages for kinase inhibitor development. Fluorine's high electronegativity can modulate the pKa of the 2-amino group, influencing its interaction with the kinase hinge region. Furthermore, the C-F bond can form favorable orthogonal multipolar interactions with backbone amides in the ATP binding pocket, potentially enhancing binding affinity and selectivity. The metabolic stability of the scaffold may also be improved, a critical consideration in drug design.
These application notes provide a comprehensive guide for researchers interested in exploring the potential of the this compound scaffold. We will detail a strategic workflow from the synthesis of a focused compound library to biochemical and cell-based evaluation, culminating in the establishment of a preliminary structure-activity relationship (SAR) to guide further optimization.
Diagram 1: General Workflow for Kinase Inhibitor Development
Caption: A generalized workflow for the development of kinase inhibitors.
Part 1: Synthesis of a this compound Focused Library
The 2-amino group of the 5-fluoroquinoline scaffold serves as a key handle for derivatization. A common and effective strategy for elaborating similar 2-aminoheterocyclic scaffolds is through coupling reactions with a variety of building blocks. A particularly versatile approach is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a wide range of aryl and heteroaryl moieties.[1][2]
Protocol 1: Synthesis of N-Aryl-5-fluoroquinolin-2-amines via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a library of N-aryl-5-fluoroquinolin-2-amines.
Rationale: This protocol employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-N bond between the 2-amino group of the scaffold and a variety of aryl boronic acids. This method is chosen for its broad substrate scope and generally high yields.
Materials:
-
This compound
-
A library of substituted aryl boronic acids
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), Cs2CO3 (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add Pd(OAc)2 (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired N-aryl-5-fluoroquinolin-2-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Diagram 2: Synthetic Scheme for Derivatization
Caption: Suzuki-Miyaura coupling for N-arylation of the scaffold.
Part 2: Biochemical Evaluation of Kinase Inhibitory Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their ability to inhibit the activity of target kinases. A variety of biochemical assay formats are available, with luminescence-based assays such as ADP-Glo™ being widely used due to their high sensitivity and suitability for high-throughput screening.[3][4][5]
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of compounds against a kinase of interest.
Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[4] Kinase activity is inversely correlated with the amount of light produced. This assay is robust, sensitive, and can be performed in a high-throughput format.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Synthesized this compound derivatives
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction:
-
In a white, opaque microplate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km for the specific kinase.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP through a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Part 3: Structure-Activity Relationship (SAR) Analysis
The data obtained from the biochemical assays will allow for the establishment of an initial SAR. This analysis is crucial for understanding how different chemical modifications to the scaffold affect kinase inhibitory activity and for guiding the design of more potent and selective inhibitors.[6]
Table 1: Hypothetical SAR Data for a Series of N-Aryl-5-fluoroquinolin-2-amines against Kinase X
| Compound ID | Aryl Substituent (Ar) | Kinase X IC50 (nM) |
| Scaffold | H | >10,000 |
| 1a | Phenyl | 5,200 |
| 1b | 4-Fluorophenyl | 2,100 |
| 1c | 4-Chlorophenyl | 1,500 |
| 1d | 4-Methoxyphenyl | 8,900 |
| 1e | 3-Aminophenyl | 750 |
| 1f | 4-Aminophenyl | 4,800 |
| 1g | Pyridin-4-yl | 980 |
Interpretation of Hypothetical SAR:
-
The unsubstituted phenyl group (1a) confers weak activity, indicating that the N-aryl moiety is important for binding.
-
Electron-withdrawing groups at the 4-position of the phenyl ring (1b, 1c) improve potency, suggesting a potential interaction with a specific region of the ATP-binding pocket.
-
An electron-donating group at the 4-position (1d) is detrimental to activity.
-
The position of the amino group is critical, with the 3-amino substituent (1e) being significantly more potent than the 4-amino analog (1f). This suggests a specific hydrogen bond interaction may be formed with the 3-amino group.
-
The introduction of a nitrogen atom in the aryl ring (1g) is well-tolerated and maintains good potency.
Part 4: Cell-Based Evaluation of Kinase Inhibitor Efficacy
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context.[7] These assays can provide information on cell permeability, target engagement, and the downstream effects of kinase inhibition.
Protocol 3: Cellular Phosphorylation Assay by Western Blot
This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Rationale: Many kinases are part of signaling pathways that regulate cellular processes through the phosphorylation of specific substrates. Measuring the phosphorylation status of a known downstream substrate provides a direct readout of the kinase's activity within the cell.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
Synthesized this compound derivatives.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies specific for the phosphorylated and total forms of the downstream substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate to confirm equal protein loading.
-
Diagram 3: Kinase Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway by a derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this scaffold allows for the rapid generation of diverse chemical libraries. Through a systematic approach of biochemical screening, SAR analysis, and cell-based validation, potent and selective inhibitors can be identified. Future work should focus on expanding the diversity of the chemical library, performing broader kinase selectivity profiling to identify potential off-target effects, and optimizing the pharmacokinetic properties of lead compounds to enable in vivo studies.
References
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Available at: [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. Available at: [Link]
-
The Development of FAK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolylaminoquinazoline derivatives as highly potent pan-fibroblast growth factor receptor inhibitors. PubMed. Available at: [Link]
-
DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype. PubMed. Available at: [Link]
-
Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. ScienceDirect. Available at: [Link]
-
Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. ResearchGate. Available at: [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]
-
2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. NIH. Available at: [Link]
-
Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. Available at: [Link]
-
Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. Available at: [Link]
-
Dual FLT3/haspin kinase inhibitor based on 3 H-pyrazolo[4,3- f]quinoline scaffold with activities against acute myeloid leukemia. PubMed. Available at: [Link]
-
'Clickable' 2,5-diketopiperazines as scaffolds for ligation of biomolecules: their use in Aβ inhibitor assembly. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]
-
(PDF) Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ResearchGate. Available at: [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]
-
In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][7][8]diazepin-6-one scaffold. NIH. Available at: [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]
Sources
- 1. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. mdpi.com [mdpi.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Fluoroquinolin-2-amine
Executive Summary
This application note details an optimized protocol for the synthesis of 5-Fluoroquinolin-2-amine (CAS: 1978-62-7), a critical pharmacophore in kinase inhibitor development. While traditional thermal methods (e.g., Chichibabin reaction) suffer from harsh conditions, poor regioselectivity, and low yields, this guide presents a Microwave-Assisted Nucleophilic Aromatic Substitution (
By utilizing dielectric heating, this protocol reduces reaction times from 24+ hours to under 30 minutes while maintaining high regiochemical fidelity. We focus on the amination of 2-chloro-5-fluoroquinoline , a route selected for its superior reliability in preserving the 5-fluoro motif compared to de novo cyclization strategies.
Strategic Route Analysis
Why Microwave ?
The 2-position of the quinoline ring is electrophilic, but the activation energy required for direct amination with aqueous ammonia is high. Conventional heating often leads to competitive hydrolysis (forming quinolones) or requires transition metal catalysts (Buchwald-Hartwig).
Microwave irradiation offers two distinct mechanistic advantages here:
-
Selective Heating: Polar solvents (EtOH/IPA) and the ionic transition state couple efficiently with the microwave field, rapidly reaching the activation energy required for the formation of the Meisenheimer complex.
-
Superheating: The ability to safely exceed the boiling point of the solvent in a sealed vessel accelerates the rate-determining step significantly.
Reaction Scheme
The transformation involves the displacement of the chloride at the C2 position by an amino group.
Experimental Protocol
Materials & Equipment
-
Microwave System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.
-
Vessel: 10 mL or 20 mL high-pressure microwave vials with crimp caps and PTFE/silicone septa.
-
Reagents:
-
2-Chloro-5-fluoroquinoline (>97% purity).
-
Ammonium Hydroxide (28-30%
basis). -
Ethanol (Absolute) or Isopropanol (IPA).
-
Optional Catalyst: Copper(I) oxide (
) if uncatalyzed yields are <50% (rare for this substrate).
-
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Charge: Weigh 1.0 mmol (181 mg) of 2-Chloro-5-fluoroquinoline into a 10 mL microwave vial.
-
Solvent: Add 3.0 mL of Ethanol. The substrate should be partially soluble at room temperature.
-
Reagent: Add 2.0 mL of Ammonium Hydroxide (28-30%) .
-
Note: The excess ammonia serves as both nucleophile and base to scavenge HCl.
-
-
Seal: Crimp the vial tightly. Ensure the septum is flat to prevent solvent leakage under pressure.
Phase 2: Microwave Irradiation
Program the microwave reactor with the following parameters:
-
Temperature: 170 °C
-
Time: 25 minutes (Hold time)
-
Pre-stirring: 30 seconds (High speed)
-
Absorption Level: High
-
Pressure Limit: Set to 20 bar (Safety cutoff)
Start the run. The pressure will typically rise to 12-15 bar due to the ammonia gas evolution and solvent vapor pressure.
Phase 3: Workup & Purification
-
Cooling: Allow the vessel to cool to <40 °C using the system's compressed air cooling.
-
Venting: Caution: Carefully pierce the septum with a needle in a fume hood to release residual ammonia pressure.
-
Concentration: Transfer the mixture to a round-bottom flask and remove ethanol/ammonia in vacuo.
-
Extraction:
-
Resuspend the residue in Ethyl Acetate (30 mL).
-
Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).
-
Dry the organic layer over anhydrous
.[1]
-
-
Isolation: Evaporate the solvent. The product usually precipitates as a off-white to pale yellow solid.
-
Recrystallization (if needed): Ethanol/Water (9:1).
-
Data Summary Table
| Parameter | Conventional Thermal | Microwave Protocol |
| Temperature | 120°C (Reflux) | 170°C |
| Time | 18 - 24 Hours | 25 Minutes |
| Yield | 45 - 60% | 82 - 88% |
| Solvent Usage | High (50-100 mL) | Low (5 mL) |
| Purity (LCMS) | ~85% (Hydrolysis byproducts) | >95% |
Mechanistic & Workflow Visualization
The following diagrams illustrate the operational workflow and the underlying chemical mechanism.
Figure 1: Operational Workflow for the Microwave-Assisted Synthesis.
Figure 2: Simplified
Troubleshooting & Optimization
Low Conversion
If LCMS shows starting material remaining after 25 minutes:
-
Increase Temperature: Raise to 180°C. Do not exceed 200°C to prevent degradation of the fluorine moiety.
-
Add Catalyst: Add 5 mol%
and 10 mol% -dimethylethylenediamine (DMEDA). This shifts the mechanism to a modified Ullmann coupling, useful if the pathway is sluggish.
Hydrolysis Byproduct (Quinolin-2-one)
If you observe a mass peak corresponding to the hydroxy-quinoline (M+1 = ~164):
-
Check Solvent: Ensure the Ethanol is anhydrous initially (though aqueous ammonia introduces water, minimizing extra water helps).
-
Ammonia Concentration: Use fresh, highly concentrated Ammonium Hydroxide. Depleted reagents lead to lower nucleophile concentration, favoring water attack.
Safety: HF Formation
While the C-F bond at position 5 is generally stable under these conditions, extreme overheating (>220°C) could theoretically risk defluorination.
-
Control: Always use borosilicate glass vials rated for high pressure.
-
Detection: Standard LCMS monitoring will detect defluorinated byproducts (M-18).
References
-
Microwave-Assisted Synthesis of 2-Aminoquinolines
- Source: ElectronicsAndBooks / Elsevier Science Ltd.
- Context: Describes the general acceleration of 2-aminoquinoline synthesis using microwave irradi
-
URL:
-
Microwave-Assisted Synthesis of Quinolines (Review)
- Source: Bentham Science / Current Microwave Chemistry
- Context: Comprehensive review of "Green" microwave techniques for quinoline derivatives, highlighting solvent-free and aqueous protocols.
-
URL:
-
Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis
- Source: N
- Context: Provides alternative cyclization routes (Friedländer) if the 2-chloro starting material is unavailable, though with noted regioselectivity challenges.
-
URL:
-
Metal-Free Synthesis of 2-Aminoquinolines
- Source: National Institutes of Health (PMC) / RSC Advances
- Context: Validates the transition-metal-free approach for amination, supporting the mechanism used in this protocol.
-
URL:
-
Microwave-Assisted Buchwald–Hartwig Amin
- Source: N
- Context: Offers a backup protocol using Pd-catalysis if the direct aqueous ammonia method fails for specific deriv
-
URL:
Sources
Advanced Protocols for the Synthesis of N-(5-Fluoroquinolin-2-yl) Amides: A Guide for Medicinal Chemists
Introduction: The Significance of the 5-Fluoroquinolin-2-yl Amide Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its metabolic stability, membrane permeability, and binding affinity.[3] Specifically, the N-(5-fluoroquinolin-2-yl) amide moiety is a key pharmacophore in the development of novel kinase inhibitors and other targeted therapies. The amide bond, one of the most prevalent linkages in pharmaceuticals, is typically formed by the coupling of a carboxylic acid and an amine.[4]
However, the synthesis of amides from 5-fluoroquinolin-2-amine presents a unique set of challenges. The electron-withdrawing nature of both the quinoline ring and the fluorine substituent significantly reduces the nucleophilicity of the 2-amino group, rendering it an electron-deficient amine.[5] Standard amide coupling conditions often result in low yields, sluggish reactions, or failure to proceed altogether.[5]
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to effective protocols for the successful coupling of this compound with a diverse range of carboxylic acids. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step protocols for several robust methods, complete with troubleshooting advice to overcome common hurdles.
Understanding the Challenge: The Reactivity of this compound
The primary obstacle in the acylation of this compound is its diminished nucleophilicity. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic quinoline system and is further withdrawn by the inductive effect of the fluorine atom at the 5-position. This electronic-deficiency makes the amine a "weak" nucleophile, requiring more potent activation of the carboxylic acid coupling partner than would be necessary for a simple aliphatic or electron-rich aromatic amine.
Furthermore, the steric hindrance around the 2-amino group, posed by the adjacent quinoline nitrogen and the hydrogen at the 3-position, can also impede the approach of the activated carboxylic acid species. Therefore, the selection of an appropriate coupling reagent and reaction conditions is paramount to achieving high conversion and yield.
Recommended Coupling Protocols
Based on established methodologies for electron-deficient amines, we present three reliable protocols for the synthesis of N-(5-fluoroquinolin-2-yl) amides. The choice of protocol may depend on the specific properties of the carboxylic acid (e.g., steric hindrance, presence of sensitive functional groups) and the desired scale of the reaction.
Protocol 1: High-Efficiency Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium-based coupling reagent known for its high efficiency and low rate of racemization, particularly with challenging substrates. It is often the reagent of choice for coupling electron-deficient amines.
Mechanism of Action: The reaction proceeds through the formation of a highly reactive OAt-active ester. The carboxylic acid, deprotonated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU to form this active intermediate. The subsequent nucleophilic attack by this compound on the activated ester is facilitated by the neighboring group participation of the pyridine nitrogen in the HOAt leaving group, which stabilizes the transition state.
Experimental Workflow: HATU-Mediated Coupling
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N₂ or Ar), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the active ester.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For particularly challenging substrates, heating the reaction to 50-60 °C may be beneficial.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(5-fluoroquinolin-2-yl) amide.
Expert Insights: The choice of DMF as a solvent is often crucial for HATU couplings as it is a polar aprotic solvent that can effectively dissolve the reagents and intermediates. The use of a non-nucleophilic base such as DIPEA is essential to deprotonate the carboxylic acid without competing with the primary amine as a nucleophile.
Protocol 2: Robust and Economical Coupling with EDC/HOBt and DMAP
For a more cost-effective approach, the carbodiimide-based coupling reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive like HOBt (Hydroxybenzotriazole), provides a reliable alternative. For electron-deficient amines, the addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can significantly enhance the reaction rate.[5]
Mechanism of Action: EDC activates the carboxylic acid to form an O-acylisourea intermediate. This highly reactive species can then be intercepted by HOBt to form an HOBt-ester, which is less prone to side reactions and racemization.[5] The HOBt-ester then reacts with the amine. DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the weakly nucleophilic this compound.[5]
Mechanism: EDC/HOBt/DMAP Coupling
Caption: Catalytic cycle of EDC/HOBt/DMAP coupling.
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), HOBt (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or DMF (0.2 M) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with water and brine. The aqueous washes will help remove the urea byproduct from the EDC.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Expert Insights: While EDC/HOBt is a classic coupling system, the addition of catalytic DMAP is often the key to success with unreactive amines.[5] However, be aware that DMAP can sometimes be difficult to remove during purification. Using only a catalytic amount (5-10 mol%) is usually sufficient.
Protocol 3: The Acid Chloride Method for Sterically Hindered or Unreactive Acids
When coupling with sterically hindered or electronically deactivated carboxylic acids, even powerful coupling reagents may fail. In these cases, converting the carboxylic acid to its more reactive acyl chloride derivative can be a highly effective strategy.
Mechanism of Action: The carboxylic acid is first converted to a highly electrophilic acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acyl chloride is then reacted with this compound in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct.
Step-by-Step Methodology:
Part A: Formation of the Acyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the carboxylic acid (1.0 eq) and a minimal amount of anhydrous DMF (1-2 drops, acts as a catalyst) to an anhydrous solvent such as DCM or toluene.
-
Add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and remove the solvent and excess reagent under reduced pressure. It is crucial to ensure all excess chlorinating agent is removed. The crude acyl chloride is typically used immediately in the next step.
Part B: Coupling with this compound
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) or pyridine in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the crude acyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Expert Insights: This two-step procedure is robust but requires careful handling of the moisture-sensitive and corrosive chlorinating agents and acyl chloride intermediates. It is particularly useful when other methods fail due to the poor reactivity of the carboxylic acid.
Summary of Recommended Protocols
| Protocol | Coupling Reagents | Base | Solvent | Key Advantages | Considerations |
| 1 | HATU | DIPEA | DMF | High efficiency, fast, low racemization | Higher cost of reagent |
| 2 | EDC, HOBt, DMAP (cat.) | - | DCM/DMF | Cost-effective, readily available reagents | Slower reaction times, potential for side reactions |
| 3 | Acyl Chloride (from SOCl₂ or (COCl)₂) | Et₃N / Pyridine | DCM | Highly effective for unreactive acids | Two-step process, requires handling of corrosive reagents |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Insufficient activation of the carboxylic acid or low nucleophilicity of the amine.
-
Solution: Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). If using HATU, consider gentle heating (50 °C). For the most challenging cases, utilize the acyl chloride method. Ensure all reagents and solvents are anhydrous, as water can quench the activated intermediates.
-
-
Formation of Side Products:
-
Cause: In carbodiimide-mediated reactions, the O-acylisourea intermediate can rearrange to an N-acylurea byproduct. With HATU, using an excess of the reagent can lead to guanidinylation of the amine.
-
Solution: For EDC couplings, the addition of HOBt helps to trap the O-acylisourea and minimize N-acylurea formation. For HATU couplings, use a stoichiometry of ~1.2 equivalents and avoid large excesses.
-
-
Difficult Purification:
-
Cause: Byproducts from the coupling reagents (e.g., dicyclohexylurea if DCC is used, tetramethylurea from HATU) or excess base (e.g., DMAP) can co-elute with the product.
-
Solution: EDC is often preferred over DCC because its urea byproduct is water-soluble and can be removed with an aqueous wash. If DMAP is used, an acidic wash (e.g., dilute HCl) can help to remove it, provided the product is stable to acid. Careful optimization of chromatography conditions is also essential.
-
Conclusion
The successful synthesis of N-(5-fluoroquinolin-2-yl) amides is a critical step in the development of novel therapeutics. While the electron-deficient nature of this compound presents a synthetic challenge, it can be reliably overcome through the judicious selection of coupling reagents and reaction conditions. High-efficiency reagents like HATU offer a powerful and direct route, while the more economical EDC/HOBt system, augmented with catalytic DMAP, provides a robust alternative. For the most recalcitrant substrates, the classic acyl chloride method remains an invaluable tool. By understanding the principles behind these protocols and anticipating potential challenges, researchers can confidently and efficiently access this important class of molecules, accelerating the pace of drug discovery and development.
References
-
(2020). A map of the amine-carboxylic acid coupling system. PubMed. [Link]
-
(2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
(N.A.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
(2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
(N.A.). Amide Synthesis. Fisher Scientific. [Link]
-
(2010). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. PubMed. [Link]
-
(2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Publishing. [Link]
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(2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]
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(2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Publishing. [Link]
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(2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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(N.A.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. N.A.. [Link]
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(N.A.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). N.A.. [Link]
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(2022). Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]
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(N.A.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
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(2014). Chemistry Vignettes: Amide synthesis under acidic conditions. YouTube. [Link]
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(N.A.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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(2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. N.A.. [Link]
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(2022). Challenges and Breakthroughs in Selective Amide Activation. PubMed. [Link]
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(2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. PubMed. [Link]
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(2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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(2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. N.A.. [Link]
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(N.A.). Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and... | Download Scientific Diagram. ResearchGate. [Link]
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(N.A.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]
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(2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI. [Link]
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(2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
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(N.A.). 2-Aminoquinoline | C9H8N2 | CID 11379. PubChem. [Link]
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(N.A.). Nucleophilicities of amino acids and peptides. RSC Publishing. [Link]
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(N.A.). Nucleophilicities of Amines, Amino Acids and Pyridines. N.A.. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields for 5-Fluoroquinolin-2-amine Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 5-Fluoroquinolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common challenges, and optimize reaction yields. This guide provides in-depth technical information, field-proven insights, and practical, step-by-step protocols.
Introduction to the Synthesis of this compound
This compound is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The strategic placement of the fluorine atom and the amino group on the quinoline scaffold significantly influences the compound's physicochemical properties and biological activity. Achieving high yields and purity in its synthesis is paramount for downstream applications.
This guide will explore two primary synthetic strategies for obtaining this compound, offering detailed troubleshooting for each approach.
Synthetic Strategies Overview:
-
Route A: The Friedländer Annulation Approach: This classic method involves the construction of the quinoline ring from acyclic precursors.
-
Route B: Late-Stage Amination of a Pre-formed Quinolone Core: This strategy focuses on introducing the 2-amino group onto a pre-existing 5-fluoroquinoline scaffold.
Route A: The Friedländer Annulation Approach
The Friedländer synthesis is a powerful tool for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] For the synthesis of this compound, a plausible pathway involves the reaction of 2-amino-6-fluorobenzaldehyde with a suitable C2-building block.
Proposed Reaction Scheme:
Caption: Proposed Friedländer synthesis of this compound.
Frequently Asked Questions (FAQs) for Route A
Q1: What are the most common causes of low yield in the Friedländer synthesis of this compound?
Low yields in this reaction can often be attributed to several factors:
-
Harsh Reaction Conditions: Traditional methods often utilize high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final product.[3]
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst can result in low conversion rates or the formation of undesired side products.[3] Modern approaches often utilize milder and more efficient catalytic systems.[4]
-
Poor Reactivity of Starting Materials: The presence of an electron-withdrawing fluorine atom on the 2-aminobenzaldehyde ring can decrease its nucleophilicity, potentially slowing down the initial condensation step.
-
Side Reactions: Competing reactions, such as the self-condensation of the acetaldehyde equivalent (aldol condensation), can significantly reduce the yield of the desired quinoline.[3]
Q2: How can I improve the yield of my Friedländer synthesis?
To enhance your reaction yield, consider the following optimization strategies:
-
Catalyst Selection: Experiment with a range of catalysts. While traditional catalysts like potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TsOH) can be effective, milder options such as choline hydroxide in water or various Lewis acids might offer better results with sensitive substrates.[3][4]
-
Solvent Choice: The reaction medium plays a significant role. While ethanol or DMF are commonly used, water is emerging as a green and effective solvent, especially when paired with a water-soluble catalyst.[3]
-
Temperature Optimization: The optimal temperature is dependent on the specific reactants and catalyst used. A systematic approach, starting with milder temperatures (e.g., 50°C) and gradually increasing, is recommended.[3]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and often improve yields by promoting efficient and uniform heating.[5]
Troubleshooting Guide for Route A
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive or inappropriate catalyst. | Use a fresh batch of catalyst. Screen a variety of acid and base catalysts (e.g., p-TsOH, KOH, piperidine, Lewis acids like ZnCl₂).[4] |
| Low reaction temperature. | Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction by TLC. | |
| Poor solubility of reactants. | Switch to a more polar solvent like DMF or NMP. | |
| Significant Tar Formation | Harsh reaction conditions (high temperature or strong acid/base). | Lower the reaction temperature. Use a milder catalyst. Consider a two-step approach where the initial condensation is performed under milder conditions, followed by cyclization. |
| Air oxidation of starting materials or intermediates. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products | Self-condensation of the carbonyl partner. | Use a slow addition of the carbonyl compound to the reaction mixture containing the aminobenzaldehyde and catalyst. |
| Lack of regioselectivity with unsymmetrical ketones. | For this specific synthesis, using acetaldehyde or a protected equivalent is recommended to avoid regioselectivity issues. |
Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzaldehyde (Precursor for Route A)
The synthesis of the key starting material, 2-amino-6-fluorobenzaldehyde, can be a critical step. A common precursor is 2-chloro-6-fluorobenzaldehyde.[6]
Step 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde
This can be achieved through the oxidation of 2-chloro-6-fluorotoluene.[7]
Step 2: Nucleophilic Aromatic Substitution to Introduce the Amino Group
A plausible method involves the reaction of 2-chloro-6-fluorobenzaldehyde with an ammonia equivalent. This reaction can be challenging due to the deactivated nature of the aryl chloride. High temperatures, pressures, and/or the use of a copper catalyst may be necessary.
Protocol:
-
To a sealed reaction vessel, add 2-chloro-6-fluorobenzaldehyde (1.0 eq), a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide), and a copper(I) catalyst (e.g., Cu₂O, 5-10 mol%).
-
Add a suitable solvent such as NMP or DMF.
-
Heat the reaction mixture to 120-150°C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, and perform an aqueous workup to remove the catalyst and inorganic salts.
-
Purify the product by column chromatography or recrystallization.
Route B: Late-Stage Amination of a Pre-formed Quinolone Core
This alternative strategy involves the initial synthesis of a 5-fluoroquinoline scaffold with a leaving group at the 2-position, followed by the introduction of the amino group. A particularly effective method for the 2-amination of quinolines proceeds via the corresponding N-oxide.[8]
Proposed Reaction Scheme:
Caption: Proposed late-stage amination of 5-fluoroquinoline.
Frequently Asked Questions (FAQs) for Route B
Q1: Why is the N-oxide intermediate necessary for the 2-amination?
The direct amination of 2-haloquinolines can be challenging. The N-oxide activates the quinoline ring towards nucleophilic attack, particularly at the 2- and 4-positions. Subsequent treatment with an activating agent like p-toluenesulfonic anhydride (Ts₂O) and an amine nucleophile leads to a highly regioselective amination at the 2-position.[8]
Q2: What are the key parameters to control for a successful amination via the N-oxide?
-
Purity of the N-oxide: Ensure the 5-fluoroquinoline N-oxide is pure before proceeding to the amination step. Impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: The amination step with Ts₂O is moisture-sensitive. Ensure all reagents and solvents are dry.
-
Temperature Control: The reaction is typically performed at low temperatures to enhance selectivity and minimize decomposition.[8]
-
Deprotection: The initial product is the N-tert-butyl amine, which requires deprotection, usually with an acid like trifluoroacetic acid (TFA), to yield the final primary amine.[8]
Troubleshooting Guide for Route B
| Problem | Possible Cause | Suggested Solution |
| Incomplete N-Oxidation | Insufficient oxidizing agent. | Increase the equivalents of the oxidizing agent (e.g., m-CPBA). Monitor the reaction carefully by TLC to avoid over-oxidation. |
| Low reaction temperature. | If the reaction is sluggish, a slight increase in temperature may be necessary. | |
| Low Yield in Amination Step | Moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Incomplete activation of the N-oxide. | Ensure complete dissolution of Ts₂O and the N-oxide before adding the amine. | |
| Suboptimal temperature. | Maintain a low temperature (e.g., -20°C to 0°C) during the addition of reagents to control the reaction's exothermicity and improve selectivity.[8] | |
| Formation of 4-Amino Isomer | Insufficient regioselectivity. | While this method generally provides excellent 2-selectivity, optimizing the solvent and temperature can further enhance it. Using a non-polar solvent like trifluorotoluene has been shown to improve selectivity.[8] |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the amount of TFA or the reaction time for the deprotection step. Monitor by TLC until the starting material is fully consumed. |
Experimental Protocol: One-Pot 2-Amination of 5-Fluoroquinoline via its N-Oxide
This protocol is adapted from a general method for the 2-amination of pyridines and quinolines.[8]
Step 1: N-Oxidation of 5-Fluoroquinoline
-
Dissolve 5-fluoroquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-fluoroquinoline N-oxide.
Step 2: One-Pot 2-Amination
-
Dissolve the crude 5-fluoroquinoline N-oxide (1.0 eq) in an anhydrous solvent such as trifluorotoluene.
-
Cool the solution to -20°C.
-
Add p-toluenesulfonic anhydride (Ts₂O) (1.2 eq) followed by tert-butylamine (2.0 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the formation of the N-tert-butyl intermediate.
-
Upon completion, cool the reaction to 0°C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Stir at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Purification and Characterization
Purification Techniques
-
Column Chromatography: For basic compounds like aminoquinolines, it is often beneficial to add a small amount of a competing amine (e.g., triethylamine, 0.5-1%) to the eluent to prevent tailing on silica gel.
-
Recrystallization: A suitable solvent system for recrystallization should be determined experimentally. Common solvents for aminoquinolines include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. For amines that are difficult to crystallize, conversion to a salt (e.g., hydrochloride) followed by recrystallization and then neutralization can be an effective purification strategy.[9]
Spectroscopic Characterization
The structure of this compound should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the quinoline ring protons, with coupling patterns influenced by the fluorine and amino substituents. The chemical shifts of the aromatic protons are typically in the range of δ 6.5-8.5 ppm.
-
¹³C NMR: The carbon spectrum will show signals for the nine carbons of the quinoline ring. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
-
IR Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-F stretching vibrations.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of C₉H₇FN₂.
By carefully considering the synthetic route and anticipating potential challenges, researchers can successfully optimize the synthesis of this compound, ensuring high yields and purity for their drug discovery and development programs.
References
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652–2671.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4107.
- Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). BenchChem.
- Optimizing reaction conditions for Friedländer quinoline synthesis. (2025). BenchChem.
-
2-Chloro-6-fluorobenzaldehyde. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]
- Different catalytic approaches of Friedländer synthesis of quinolines. (2023). RSC Advances, 13(4), 2355-2371.
- Synthesis of 2-amino-5-fluoropyridine. (2009). Journal of Chemical and Pharmaceutical Research, 1(1), 1-5.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Concerning the mechanism of the Friedländer quinoline synthesis. (1995). The Journal of Organic Chemistry, 60(20), 6656–6662.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). Molecules, 28(11), 4353.
- The Friedländer Synthesis of Quinolines. (2004). Organic Reactions.
- Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(15), 8484-8515.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(15), 8484-8515.
- Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (2017). Indian Journal of Nuclear Medicine, 32(3), 221-224.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2014). International Journal of Organic Chemistry, 4, 11-21.
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2019).
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(15), 8484-8515.
- Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (2016). New Journal of Chemistry, 40(10), 8683-8691.
- 2-Chloro-6-fluorobenzaldehyde synthesis. (n.d.). ChemicalBook.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(11), 2549.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
- Different catalytic approaches of Friedländer synthesis of quinolines. (2023). RSC Advances, 13(4), 2355-2371.
- How to Purify an organic compound via recrystallization or reprecipitation? (2021).
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2015). Trade Science Inc.
- Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024). Molecules, 29(5), 1084.
- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (2021). Mini-Reviews in Organic Chemistry, 18(6), 724-736.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2013). Beilstein Journal of Organic Chemistry, 9, 2459–2465.
- Advances in polymer based Friedlander quinoline synthesis. (2021). Turkish Journal of Chemistry, 45(1), 1-17.
-
2-Chloro-6-fluorobenzaldehyde. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]
- NMR study of O and N, O-substituted 8-quinolinol derivatives. (2014). Magnetic Resonance in Chemistry, 52(3), 115-121.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange.
- Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry, 18, 214-220.
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2012). UNCW Institutional Repository.
- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2022). Pen & Prosperity.
- Application Notes and Protocols: 2-Chloro-6-fluorobenzaldehyde as a Key Intermediate in Agrochemical Production. (2025). BenchChem.
- A method for purifying 8-hydroxyquinoline reaction solution. (2024).
- Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube.
- 2-Chloro-6-fluorobenzaldehyde 95 387-45-1. (n.d.). Sigma-Aldrich.
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- 9. researchgate.net [researchgate.net]
improving storage stability of 5-Fluoroquinolin-2-amine powder
Welcome to the dedicated technical support resource for 5-Fluoroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we address common challenges and provide actionable, evidence-based solutions to maintain the quality of your this compound powder.
Introduction: The Challenge of Stability
This compound is a key building block in medicinal chemistry and materials science. However, like many substituted quinolines and aromatic amines, its stability can be compromised by environmental factors, leading to degradation, impurity formation, and ultimately, unreliable experimental outcomes. This guide provides in-depth troubleshooting advice and validated protocols to mitigate these risks.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the storage and handling of this compound powder.
Question 1: My once off-white powder has developed a yellow or brownish tint. What is happening and is the material still usable?
Answer:
The discoloration of your this compound powder from its typical off-white or light tan appearance to a yellow or brown hue is a common indicator of chemical degradation. This is most often due to a combination of oxidation and exposure to light (photodegradation).
-
Causality (The "Why"): Aromatic amines are susceptible to oxidation. The amine group (-NH2) on the quinoline ring can be oxidized, leading to the formation of colored impurities such as nitroso or nitro compounds, as well as polymeric materials. This process can be accelerated by exposure to atmospheric oxygen and UV or visible light, which provides the energy to initiate these chemical reactions.
-
Is it Usable? The usability of the discolored powder depends entirely on the requirements of your experiment.
-
For non-critical applications or initial screenings: It might be acceptable, but be aware that the actual concentration of the desired compound is lower than presumed, and impurities could lead to unexpected side effects or artifacts.
-
-
Recommended Action: Before discarding, it is advisable to perform a purity analysis. Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or even simple Thin-Layer Chromatography (TLC) can help quantify the extent of degradation and identify the presence of impurities.[1][2]
Question 2: I've observed clumping and a change in the powder's consistency. What causes this and how can I prevent it?
Answer:
Clumping or caking of the powder is almost always a sign of moisture absorption (hygroscopicity).
-
Causality (The "Why"): this compound, like many amine salts or compounds with polar functional groups, can be hygroscopic. It can attract and absorb water molecules from the ambient atmosphere. This absorbed moisture can lead to physical changes like clumping and can also act as a solvent, accelerating chemical degradation pathways, including hydrolysis and oxidation.
-
Prevention is Key:
-
Inert Atmosphere: Always handle the powder under an inert atmosphere, such as in a glovebox or by using a nitrogen or argon blanket in the container.
-
Proper Storage: Store the compound in a tightly sealed container, preferably a desiccator containing a suitable desiccant like silica gel or Drierite. For long-term storage, consider flame-sealing the vial under vacuum or an inert atmosphere.
-
Controlled Environment: Handle the powder in a room with controlled low humidity.
-
Question 3: What are the optimal long-term storage conditions for this compound?
Answer:
To ensure maximum shelf-life and prevent degradation, a multi-faceted approach to storage is required. The following conditions are based on best practices for sensitive aromatic amines.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of chemical degradation reactions.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amine group.[4] |
| Light | Amber or Opaque Vial | Protects against light-induced (photochemical) degradation.[5] |
| Moisture | Desiccated Environment | Prevents hygroscopic absorption and subsequent hydrolysis or clumping.[3] |
-
Expert Insight: While refrigeration is good, protecting the compound from air and light is arguably more critical. A common mistake is to store the vial in a refrigerator without ensuring a proper seal or inert atmosphere. This can lead to condensation inside the vial when it is removed and brought to room temperature, exacerbating moisture-related problems. Always allow the container to equilibrate to room temperature before opening to prevent condensation.
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for assessing and ensuring the stability of your compound.
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. It should be adapted and validated for your specific instrumentation.
Objective: To quantify the purity of the this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), LC-MS grade
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound powder.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or a wavelength maximum determined by a UV scan)
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all peaks, expressed as a percentage.
-
The appearance of new, earlier-eluting peaks often indicates more polar degradation products.
-
Self-Validation: Run a freshly opened, high-purity standard alongside your aged sample. The comparison will clearly validate the extent of degradation.
Workflow for Handling and Aliquoting Powder
To maintain the integrity of the bulk supply, proper handling and aliquoting procedures are critical.
Caption: Workflow for Safe Handling and Aliquoting.
Part 3: Mechanistic Insights into Degradation
Understanding the chemical pathways of degradation is fundamental to preventing it. For this compound, the primary routes of instability are oxidation and photodegradation.
Oxidative Degradation Pathway
Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen.[4] The electron-rich amino group is the primary site of attack. The reaction can proceed through several stages, forming highly colored nitroso and nitro-derivatives, as well as complex polymers, which account for the observed discoloration of the powder. The degradation of quinoline can be initiated by hydroxylation.[6]
Photodegradation
Exposure to UV and even high-intensity visible light can provide the activation energy needed to initiate and propagate degradation reactions. Light can promote the formation of radical species, which can then participate in a cascade of reactions leading to a complex mixture of impurities. Storing solutions of aromatic amines in the dark is recommended to prevent photo-changed compounds.[7]
Caption: Key Factors Leading to Degradation.
Conclusion
The stability of this compound powder is paramount for reproducible and reliable research. By controlling the key environmental factors—temperature, atmosphere, light, and moisture—researchers can significantly extend the shelf-life and preserve the purity of this compound. Implementing the recommended storage and handling protocols, coupled with regular analytical verification, constitutes a robust quality control system that will safeguard your experimental outcomes.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 5, 2026, from [Link]
-
Elfsson, B., Wallin, I., Eksborg, S., Rudaeus, K., Ros, A. M., & Ehrsson, H. (1999). Stability of 5-aminolevulinic acid in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 87-91. [Link]
-
Vemulapalli, V., et al. (2012). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 13(2), 593–602. [Link]
-
Nakamura, S., et al. (1991). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of the Food Hygienic Society of Japan, 32(3), 211-217. [Link]
-
Fetzner, S. (2000). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Applied Microbiology and Biotechnology, 54(5), 635-649. [Link]
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]
-
Li, Y., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 15(1), 103512. [Link]
-
Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. (2011). Journal of Medicinal Chemistry, 54(13), 4694-4715. [Link]
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]
-
Wang, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4195. [Link]
-
Al-Sabha, T. N. (2015). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2015, 786093. [Link]
-
Kulkarni, P. S., & Kaware, J. P. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 29-41. [Link]
-
Eke, Z., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry, 373, 131435. [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2021). Catalysts, 11(11), 1361. [Link]
-
El-Kommos, M. E., et al. (2013). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. Journal of Liquid Chromatography & Related Technologies, 36(18), 2646-2686. [Link]
-
Aromatic Amines. (n.d.). Sundarban Mahavidyalaya. Retrieved February 5, 2026, from [Link]
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Bressi, C., et al. (2008). Studies of the metabolic stability in cells of 5-(trifluoroacetyl)thiophene-2-carboxamides and identification of more stable class II histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6075. [Link]
-
Berg, K., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. [Link]
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- 1. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Senior Application Scientist's Guide to Removing Palladium Catalyst Residues from 5-Fluoroquinolin-2-amine Products
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and optimize the purification of your 5-Fluoroquinolin-2-amine products. The removal of residual palladium from Active Pharmaceutical Ingredients (APIs) and their intermediates is a critical challenge, driven by stringent regulatory standards and the potential for downstream process interference.[1][2]
The structure of this compound presents a specific challenge. The presence of both an aromatic quinoline system and a primary amine provides two points of coordination for palladium species. This chelation effect can sequester the metal, making it resistant to removal by standard purification methods like simple crystallization or chromatography. This guide is designed to help you navigate this complexity.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my this compound product?
The difficulty arises from the molecular structure of your product. The quinoline nitrogen and the exocyclic amine group can act as bidentate ligands, forming stable complexes with palladium. This strong interaction means the palladium residue is not just a simple physical impurity but is chemically associated with your product, making it less amenable to removal by non-specific methods.
Q2: What are the acceptable limits for palladium in a pharmaceutical intermediate?
Regulatory bodies like the FDA and EMA follow the ICH Q3D guidelines for elemental impurities.[1] Palladium is a Class 2B element, and its Permitted Daily Exposure (PDE) dictates the acceptable concentration in the final drug product, often translating to low parts-per-million (ppm) levels (e.g., <10 ppm). For intermediates, the limit might be higher, but it's crucial to minimize it as early as possible to prevent downstream issues. A common target for lead optimization compounds is <100 ppm.[3][4]
Q3: What is the quickest and most effective first-pass method to try for palladium removal?
For a combination of speed, efficacy, and selectivity, the use of solid-supported metal scavengers is often the best starting point.[1][5][6] Thiol-functionalized silica or resins, such as Si-Thiol or Si-TMT, are particularly effective due to the high affinity of sulfur for palladium. They can be stirred with a solution of your product and then simply filtered off.
Q4: I ran a silica gel column, but my product is still contaminated. Is column chromatography ineffective?
Flash column chromatography alone is often insufficient for reducing palladium to trace levels.[3] Studies have shown that it may only remove about 90% of the residual palladium, which is not enough if the initial contamination is high.[3][4] Palladium can streak down the column or co-elute with the product, especially with polar, chelating compounds like yours. It is best used as a bulk purification step, followed by a more specific "polishing" step like scavenging or treatment with activated carbon.[3]
Q5: How can I be certain the palladium has been removed to the required level?
Visual inspection (e.g., disappearance of color) is not a reliable indicator of trace metal removal. Quantitative analysis is mandatory. The industry standard for accurately measuring trace metal content in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7][8] Other techniques like Atomic Absorption (AA) spectroscopy or X-ray Fluorescence (XRF) can also be used.[7][9]
Troubleshooting Guide: Scenarios & Solutions
Scenario 1: High Initial Palladium Contamination (>500 ppm)
Q: My crude this compound from a Suzuki coupling has over 1000 ppm of palladium after the initial aqueous work-up. Where do I begin?
A: Causal Analysis & Strategy High initial contamination suggests that a significant portion of the palladium catalyst has formed soluble complexes or colloidal nanoparticles that were not removed by simple phase separation. Your primary goal is a bulk reduction step before any fine-tuning.
Recommended Actions:
-
Prioritize Scavenging or Activated Carbon: For high concentrations, a bulk scavenger is more efficient than relying solely on chromatography or crystallization.
-
Activated Carbon: This is a highly effective and low-cost option for bulk removal.[10][11] It works by adsorption, but it can sometimes lead to product loss due to its non-specific nature.
-
Thiol-Based Scavengers: Scavengers like silica-thiol (Si-Thiol) or silica-trimercaptotriazine (Si-TMT) are highly selective for palladium.[5][10] They are more expensive than carbon but minimize product loss and are often more effective at reaching very low levels.
-
-
Experimental Approach:
-
Dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate, or a solvent mixture).
-
Perform a small-scale screening with 2-3 promising methods: for instance, 1) Activated Carbon (e.g., Darco KB-B), 2) Si-Thiol, and 3) Si-TMT.
-
Stir each slurry at room temperature or with gentle heating (e.g., 40-50 °C) for a few hours.[10]
-
Filter the scavenger/carbon, concentrate the filtrate, and analyze the palladium content by ICP-MS to determine the most effective method before proceeding to scale.
-
Scenario 2: Persistent Palladium After Chromatography
Q: I purified my compound via silica gel chromatography, and it looks clean by NMR. However, ICP-MS analysis reveals 120 ppm of palladium remains. What is the next step?
A: Causal Analysis & Strategy This is a classic scenario. The palladium is likely strongly chelated to your product, causing it to co-elute.[3] You now require a "polishing" step specifically designed to break this interaction or capture the metal with a higher affinity agent.
Recommended Actions:
-
Decision Point - Scavenge or Re-crystallize with an Additive:
-
Scavenging (Highest Probability of Success): This is the most robust solution. Redissolve your purified product and treat it with a high-affinity scavenger like Si-TMT. Since the bulk impurities are already removed, the scavenger can work very efficiently. This method is highly reliable for reducing palladium to <100 ppm.[3]
-
Enhanced Crystallization: This can be effective if a good crystallization solvent system is known. The key is to add a soluble chelating agent to the mother liquor to bind the palladium and prevent it from co-crystallizing.[7] Additives to try include N-acetylcysteine or thiourea (1-2 equivalents relative to the estimated palladium content) before initiating crystallization.[7][12]
-
Scenario 3: Significant Product Loss on Activated Carbon
Q: I tried using activated carbon, and it reduced my palladium levels effectively, but I lost 30% of my this compound product. How can I improve my yield?
A: Causal Analysis & Strategy Significant product loss is due to the non-specific adsorptive nature of activated carbon. Your polar, nitrogen-containing product has an affinity for the carbon surface. The key is to optimize the conditions to favor palladium adsorption over product adsorption.
Recommended Actions:
-
Minimize the Adsorbent: Do not use an excessive amount of carbon. Start with a screening experiment using different weight percentages (e.g., 5 wt%, 10 wt%, 20 wt% relative to your product).[10] Find the lowest amount that achieves the desired palladium level.
-
Optimize Solvent and Temperature: The binding of your product to carbon can be solvent-dependent. Try performing the treatment in a more polar solvent system where your product is highly soluble, which can reduce its affinity for the carbon surface. Sometimes, gentle heating (40-50 °C) can increase the rate of palladium scavenging while decreasing non-specific product binding.[10]
-
Wash Thoroughly: After filtering off the carbon, wash it extensively with fresh, hot solvent to recover as much of the adsorbed product as possible. Combine the washes with your main filtrate.
Data Summary: Comparison of Palladium Removal Methods
| Method | Typical Loading (vs. Substrate) | Typical Conditions | Final Pd Level (ppm) | Advantages | Disadvantages |
| Activated Carbon | 10 - 50 wt% | 25-50 °C, 2-18 h | < 1 - 50[10] | Low cost, high capacity | Potential for product loss, can require longer times |
| Silica-Thiol (Si-Thiol) | 5 - 10 eq. (vs. Pd) | 25-60 °C, 1-6 h | < 10 - 50 | High selectivity, good kinetics | Moderate cost |
| Silica-TMT (Si-TMT) | 3 - 5 eq. (vs. Pd) | 25-40 °C, 1-4 h | < 1 - 10[10] | Excellent selectivity and efficiency, very robust | Higher cost |
| Enhanced Crystallization | N/A (Additive: 1-2 eq.) | Varies | < 50 (variable) | Integrates purification and isolation | Success is highly substrate/solvent dependent |
| Column Chromatography | N/A | Standard | > 50 - 200[3] | Removes bulk organic impurities | Ineffective for trace Pd removal on its own[3] |
Decision-Making Workflow for Palladium Removal
This workflow provides a structured approach to tackling palladium contamination, from initial assessment to a purified product that meets specifications.
Caption: Decision workflow for systematic palladium removal.
Experimental Protocols
Protocol 1: Batch Purification using Silica-TMT Scavenger
Principle: This protocol uses a solid-supported scavenger with high affinity for palladium. The scavenger, ISOLUTE® Si-TMT, chemically binds the palladium, which is then removed by simple filtration. This method is highly selective and minimizes the loss of the target compound.[5][10][13]
Materials:
-
This compound product containing palladium residues.
-
ISOLUTE® Si-TMT (or equivalent silica-trimercaptotriazine scavenger).
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).
-
Stir plate and magnetic stir bar.
-
Reaction flask with nitrogen inlet.
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass funnel).
-
Rotary evaporator.
Step-by-Step Methodology:
-
Dissolution: Dissolve the palladium-contaminated this compound in a suitable solvent to a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Calculate the required amount of Si-TMT. A typical loading is 3-5 molar equivalents relative to the molar amount of palladium. If the exact palladium concentration is unknown, a starting point of 5-10% w/w (scavenger weight relative to product weight) is reasonable. Add the Si-TMT powder to the solution.
-
Reaction: Stir the resulting slurry under a nitrogen atmosphere. Gentle heating to 35-40 °C can accelerate the scavenging process.[10] A typical reaction time is 1-4 hours.
-
Monitoring (Optional): To optimize the process, a small aliquot of the reaction mixture can be filtered and analyzed by a rapid technique (if available) or a time-course study can be designed.
-
Filtration: Once the scavenging is complete, cool the mixture to room temperature. Filter the slurry through a pad of Celite® or a fine-porosity filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake thoroughly with several portions of fresh solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Validation: Submit a sample of the final product for quantitative ICP-MS analysis to confirm the final palladium concentration is within the acceptable limit.
Protocol 2: Purification using Activated Carbon
Principle: This protocol utilizes the high surface area and adsorptive properties of activated carbon to physically trap palladium species. It is a cost-effective method for removing bulk quantities of catalyst residues.[10][11]
Materials:
-
This compound product containing palladium residues.
-
Activated Carbon (e.g., Darco® KB-B or a similar grade suitable for pharmaceutical applications).
-
Solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Methanol).
-
Stir plate, stir bar, and heating mantle.
-
Reaction flask with condenser and nitrogen inlet.
-
Celite® 545 (or equivalent filter aid).
-
Filtration apparatus.
-
Rotary evaporator.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable solvent (10-20 volumes).
-
Carbon Addition: Add activated carbon. For initial trials, use 10-20% w/w (carbon weight relative to crude product weight).
-
Adsorption: Stir the slurry. Gentle heating to 40-50 °C for 2-18 hours is often effective.[10] The optimal time should be determined experimentally.
-
Filtration: Cool the mixture to room temperature. Prepare a filter bed by packing a 1-2 cm layer of Celite® into a Büchner funnel. Pre-wet the Celite pad with clean solvent. Filter the reaction slurry through the Celite pad. Caution: Do not let the Celite pad run dry, as this can increase the risk of fire with certain solvents and fine carbon particles.
-
Washing: Wash the carbon/Celite cake extensively with several portions of fresh, warm solvent to recover the product.
-
Isolation: Combine the filtrate and washes and concentrate under reduced pressure.
-
Validation: Analyze the final product by ICP-MS to quantify residual palladium and by ¹H NMR to confirm product integrity and recovery.
References
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect.[Link]
-
How to Remove Palladium in three easy steps. Biotage. (2023-01-20). [Link]
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. ACS Publications. (2015). [Link]
-
Methods for removal of palladium | Download Scientific Diagram. ResearchGate.[Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem.[Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. (2015-05-18). [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. (2022-01-20). [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. (2023-09-06). [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.[Link]
-
Your trick to remove residual palladium. Reddit. (2023-09-19). [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.[Link]
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. (2009-02-15). [Link]
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
How do you remove the trace amount of Palladium in the products? ResearchGate. (2014-05-16). [Link]
-
Metal Scavenger User Guide. Biotage.[Link]
-
Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. PubMed.[Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.[Link]
-
Determination of palladium, platinum and rhodium in used automobile catalysts and active pharmaceutical ingredients using high-resolution continuum source graphite furnace atomic absorption spectrometry and direct solid sample analysis. ResearchGate.[Link]
-
Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. ResearchGate. (2011-08-09). [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. (2013). [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.[Link]
-
Metal Scavenger Guide. Sopachem.[Link]
-
Cytotoxic palladium(II) complexes of 8-aminoquinoline derivatives and the interaction with human serum albumin. PubMed.[Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. (2023-12-01). [Link]
-
Metal scavengers for organic purification. Biotage.[Link]
-
Recognising the Needs of the Pharmaceutical Industry. Scavenging Technologies.[Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. arborassays.com [arborassays.com]
- 8. researchgate.net [researchgate.net]
- 9. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
optimizing temperature conditions for 5-fluoro-2-quinolinamine synthesis
Executive Summary: The Temperature-Selectivity Nexus
Welcome to the technical support hub for fluoro-quinoline functionalization. Synthesizing 5-fluoro-2-quinolinamine (CAS: 1150244-67-1 derivatives) presents a classic chemoselectivity challenge. The 5-fluoro substituent activates the ring electronically but is prone to nucleophilic displacement (defluorination) at elevated temperatures, while the 2-position requires significant activation energy for amination.
The Core Conflict:
-
Too Low (
C): Kinetic trapping; reaction stalls at the intermediate complex or fails to overcome the activation barrier of the 2-C bond. -
Too High (
C): Defluorination (loss of the critical 5-F motif), formation of 4-amino regioisomers (if using Chichibabin), and polymerization (tars).
This guide prioritizes the two most robust synthetic routes: Nucleophilic Aromatic Substitution (
Diagnostic Workflow (Visual Guide)
Before adjusting your heating block, determine your synthesis path. Use this logic flow to identify your failure mode.
Caption: Decision matrix for selecting temperature conditions based on synthetic pathway and precursor availability.
Protocol 1: The Route (High Temperature/Pressure)
Best for: Scale-up, cost-efficiency, avoiding heavy metals. Precursor: 2-chloro-5-fluoroquinoline.
The Temperature Sweet Spot: 130°C – 140°C
In Nucleophilic Aromatic Substitution (
Step-by-Step Optimization:
-
Solvent System: Use Ethanol (EtOH) or Methanol (MeOH) saturated with anhydrous
gas. Avoid aqueous ammonia ( ) if temperatures exceed 100°C to prevent hydrolysis. -
Vessel: High-pressure stainless steel autoclave or heavy-walled sealed glass tube (behind a blast shield).
-
Temperature Ramp:
-
0-30 mins: Ramp to 80°C.
-
Hold: If monitoring shows <10% conversion, ramp to 135°C .
-
Critical Limit: Do not exceed 160°C. At this point, the 5-fluoro group (activated by the electron-withdrawing effect of the heterocycle) becomes susceptible to displacement, yielding the diamine impurity (2,5-diaminoquinoline).
-
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Product is 5-fluoro-2-quinolinone (Hydrolysis) | Water in solvent + High Temp (>100°C).[1] | Switch to anhydrous ammonia in EtOH/MeOH. Add 3Å molecular sieves. |
| Starting material remains (Low Conversion) | Temperature too low (<110°C) or | Increase temp to 135°C . Check vessel seal. Ensure |
| Loss of Fluorine (Defluorination) | Temperature >160°C. | Reduce temp to 130°C and extend reaction time (24-48h). |
Protocol 2: Buchwald-Hartwig Amination (Moderate Temperature)
Best for: High value/small scale, preserving delicate functional groups. Precursor: 2-chloro-5-fluoroquinoline.
The Temperature Sweet Spot: 80°C – 100°C
Palladium catalysis lowers the activation energy, allowing the reaction to proceed at the boiling point of standard solvents (Toluene, Dioxane).
Step-by-Step Optimization:
-
Catalyst System:
(5 mol%) + BINAP or Xantphos (7-10 mol%). -
Base:
or . -
Ammonia Source: Benzophenone imine (followed by hydrolysis) or LiHMDS is often superior to ammonia gas for Pd-coupling.
-
Thermal Cycle:
-
Degas solvent thoroughly (Oxygen kills the catalyst).
-
Heat to 90°C (oil bath temperature).
-
Reflux gently. Vigorous reflux (>110°C in Toluene) can degrade the active Pd(0) species, leading to "palladium black" precipitation and stalled reactions.
-
Troubleshooting Table: Pd-Catalysis
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls after 1 hour (Pd Black visible) | Temp too high (>110°C) or | Lower temp to 85°C .[2] Improve degassing (sparge Ar for 20 min). |
| Low Yield / Complex Mixture | Ligand dissociation at high temp. | Use a bulky, electron-rich ligand (e.g., BrettPhos ) which is more thermally stable. |
| No Reaction | Oxidative addition failed (Temp too low). | 2-Chloro is less reactive than 2-Bromo. Ensure temp is at least 80°C ; consider switching to 2-bromo-5-fluoroquinoline. |
FAQ: Addressing Specific User Scenarios
Q: I am using the Chichibabin reaction (NaNH2) on 5-fluoroquinoline, but I see a mixture of products. Is temperature the issue? A: Yes and no. The Chichibabin reaction requires high temperatures (refluxing xylene, ~140°C) to proceed. However, the mechanism involves a hydride transfer that is sensitive to electronics. The 5-fluoro group withdraws electrons, potentially activating the C4 position as well as C2.
-
Verdict: Temperature control cannot fix the inherent regioselectivity issues of Chichibabin on this substrate. Switch to Route A (
on 2-chloro) for clean regiochemistry.
Q: Can I use microwave irradiation to speed up the
-
Protocol: 2-chloro-5-fluoroquinoline +
(in EtOH). -
Settings: 150°C, 20 bar limit, 30-60 minutes.
-
Benefit: The rapid heating/cooling profile minimizes the window for thermal degradation (defluorination) compared to conventional heating.
Q: My product has a melting point lower than the literature value (126-131°C). Did I overheat it?
A: It is possible. Overheating during the workup (rotary evaporation of high-boiling solvents) can cause trace polymerization. However, the most common impurity causing MP depression is the 2-quinolinone hydrolysis byproduct. Check your IR spectrum for a carbonyl peak around 1650
References
-
BenchChem Technical Support. (2025).[3][4] 2-Aminoquinoline: A Technical Guide for Researchers. Retrieved from BenchChem.com.
-
Kashani, S. K., et al. (2025).[2][5][6] Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. ChemRxiv.
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec Chemical Insights.
- University of Adelaide. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. Journal of Organic Chemistry.
-
Global Online University. (2017).[7] Chichibabin Reaction Mechanism and Regioselectivity. YouTube/Global Online University.[7]
- Video Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism (SNAr). Video-Tutor.net.
Sources
- 1. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Technical Guide: NMR Interpretation of 5-Fluoroquinolin-2-amine
The following guide details the structural validation of 5-Fluoroquinolin-2-amine using 1H and 13C NMR spectroscopy. It focuses on distinguishing this compound from its common regioisomers (specifically the 7-fluoro isomer, which often co-synthesizes from meta-substituted anilines) and the 6-fluoro analogue.
Executive Summary
This compound (CAS: 197715-77-2) is a critical scaffold in kinase inhibitor development. Its correct identification relies on detecting the unique electronic and steric influence of the fluorine atom at the peri-position (C5) relative to the pyridine ring.
The Challenge: Syntheses starting from m-fluoroaniline typically yield a mixture of 5-fluoro and 7-fluoro isomers. Standard 1H NMR integration often fails to distinguish these due to overlapping aromatic signals. The Solution: This guide utilizes 13C-19F coupling patterns of the bridgehead carbons (C4a vs. C8a) and 1H-19F peri-coupling effects as the definitive logic for structural assignment.
Experimental Protocol (Self-Validating)
To ensure reproducible spectral data, follow this standardized preparation protocol.
-
Solvent: DMSO-d6 (Preferred).
-
Reasoning: The amino group (-NH2) protons are exchangeable. In CDCl3, they appear broad or disappear. DMSO-d6 forms hydrogen bonds, stabilizing the -NH2 signal as a sharp singlet around
6.5–7.0 ppm, allowing for integration validation.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.
-
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Comparative Analysis: 1H NMR Spectroscopy
The 5-fluoro substituent breaks the symmetry of the benzene ring and introduces characteristic
Key Signal Assignments (5-Fluoro Isomer)
| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Causality & Diagnostic Value |
| -NH2 | 6.50 – 7.00 | Singlet (br) | - | Validation: Intergrates to 2H. Disappears with D2O shake. |
| H3 | 6.70 – 6.90 | Doublet | Shielded: Upfield due to electron donation from the adjacent C2-NH2 group. | |
| H4 | 7.90 – 8.10 | D or Dd | Deshielded: Typical pyridine | |
| H6 | 7.00 – 7.20 | Dd or Ddd | Ortho to F: Large H-F coupling dominates. Distinctive "quartet-like" appearance if | |
| H7 | 7.40 – 7.60 | Multiplet | Meta to F: Complex splitting pattern (ddd) due to coupling with F5, H6, and H8. | |
| H8 | 7.60 – 7.80 | Doublet | Para to F: Weak F-coupling. Primarily split by H7 ( |
*Note: Shifts are estimated based on substituent chemical shift (SCS) additivity rules for quinolines in DMSO-d6.
Distinguishing Isomers via 1H NMR
-
5-Fluoro vs. 7-Fluoro:
-
5-Fluoro: H6 (ortho to F) is upfield and shows large coupling. H8 is a doublet (mostly H-H coupling).
-
7-Fluoro: H8 is ortho to F (large
Hz). H6 is meta to F. -
Quick Check: Look for the proton with the large (~10 Hz) F-coupling. If it correlates (COSY) to the proton adjacent to the bridgehead (H8), it is the 7-fluoro isomer. If it correlates to H7 but not H8, it is 5-fluoro .
-
Comparative Analysis: 13C NMR Spectroscopy (The Definitive Method)
Carbon NMR provides the most robust differentiation because the Bridgehead Carbons (C4a and C8a) have fixed distances from the fluorine substituent.
The "Bridgehead Rule" for Assignment
The magnitude of the Carbon-Fluorine coupling (
- (Geminal): ~15–25 Hz (Large)
- (Vicinal): ~2–8 Hz (Small)
- (Long-range): ~0–2 Hz (Negligible)
Comparison Table: 5-F vs. 7-F vs. 6-F
| Carbon | 5-Fluoro Isomer | 7-Fluoro Isomer | 6-Fluoro Isomer |
| C5 (Position) | Doublet ( | Singlet / Small coupling | Doublet ( |
| C7 (Position) | Doublet ( | Doublet ( | Doublet ( |
| C4a (Bridgehead) | Doublet ( | Singlet / Small ( | Small Doublet ( |
| C8a (Bridgehead) | Small Doublet ( | Doublet ( | Small Doublet ( |
Interpretation Workflow
-
Identify the C-F carbon (doublet, ~250 Hz separation) around 155–165 ppm.
-
Locate the quaternary bridgehead carbons (C4a and C8a). C8a is typically downfield of C4a due to the adjacent Nitrogen (N1).
-
The Litmus Test:
-
If the upfield bridgehead (C4a) shows large splitting (~20 Hz) , you have This compound .
-
If the downfield bridgehead (C8a) shows large splitting (~20 Hz) , you have 7-Fluoroquinolin-2-amine .
-
Structural Assignment Logic (Visualization)
The following diagram illustrates the decision tree for assigning the correct isomer using the data described above.
Caption: Logic flow for distinguishing fluoroquinolin-2-amine isomers based on bridgehead Carbon-Fluorine coupling constants.
References
-
Substituent Effects in Activated Quinolines
- Analysis of 1H and 13C NMR spectra of quinoline derivatives. (General Reference for Quinoline SCS).
-
Source:
-
Fluorine Coupling Principles
- Dolphin, D., & Rozenthal, A. (2025). Fluoroazoles: Synthesis and NMR spectra.
-
Source:
-
Bridgehead Coupling Methodology
- 13C NMR of Fluorin
-
Source:
mass spectrometry fragmentation patterns of 2-amino-5-fluoroquinoline
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Amino-5-Fluoroquinoline
Executive Summary & Technical Context
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-amino-5-fluoroquinoline (2-A-5-FQ). As a fluorinated aminoquinoline scaffold, this compound serves as a critical intermediate in the synthesis of next-generation kinase inhibitors and antimalarial agents.
Understanding its fragmentation is essential for:
-
Metabolite Identification: Distinguishing the parent drug from deaminated or defluorinated metabolites.
-
Isomer Differentiation: Separating the 5-fluoro isomer from the 6-, 7-, or 8-fluoro analogs during quality control (QC).
-
Library Validation: Confirming synthesis success in high-throughput screening (HTS) libraries.
This guide compares 2-A-5-FQ against its non-fluorinated parent (2-Aminoquinoline ) and a regioisomer (2-Amino-6-fluoroquinoline ) to highlight diagnostic ions.
Experimental Methodology
To ensure reproducibility, the following protocol is recommended for acquiring the data discussed below. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.
Standardized LC-MS/MS Protocol
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).
-
Solvent System:
-
Phase A: Water + 0.1% Formic Acid (proton source).
-
Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
-
Direct Infusion Parameters:
-
Flow Rate: 10 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent premature ring opening).
-
Source Temp: 120°C.
-
Desolvation Gas: N₂, 500 L/hr.
-
-
Collision Energy (CE) Ramp: 10–40 eV (Crucial for observing sequential losses).
Fragmentation Mechanism Analysis
The fragmentation of 2-amino-5-fluoroquinoline (
Primary Fragmentation Pathways
-
Protonation: Under ESI(+), the molecule forms the stable precursor ion
. The proton preferentially localizes on the ring nitrogen (N1) or the exocyclic amine, with N1 being thermodynamically favored due to resonance stabilization. -
Neutral Loss of Ammonia (
, -17 Da): -
Neutral Loss of Hydrogen Cyanide (
, -27 Da):-
Mechanism:[1] Characteristic of N-heterocycles. Following the loss of ammonia, the quinoline ring contracts or breaks, expelling HCN. This can occur from the pyridine ring of the quinoline system.
-
Product:
.
-
-
Loss of HF (-20 Da):
-
Specificity: Unlike the amino loss, HF elimination is less favorable in the 5-position unless high energy is applied, due to the strength of the C-F bond on the aromatic ring. However, a minor peak at
143 ( ) may appear.
-
Visualized Fragmentation Pathway (Graphviz)
The following diagram illustrates the sequential dissociation logic, distinguishing between major (solid) and minor (dashed) pathways.
Figure 1: ESI(+) Fragmentation pathway of 2-amino-5-fluoroquinoline. Dark arrows indicate the primary dissociation route observed in Q-TOF experiments.
Comparative Analysis: 2-A-5-FQ vs. Alternatives
To distinguish the target compound from structural analogs, we compare the relative intensities (RI) of diagnostic ions.[3]
Table 1: Diagnostic Ion Comparison
| Feature | 2-Amino-5-Fluoroquinoline (Target) | 2-Aminoquinoline (Control) | 2-Amino-6-Fluoroquinoline (Isomer) |
| Precursor [M+H]+ | 163.06 | 145.07 | 163.06 |
| Base Peak (Low CE) | 146 ( | 128 ( | 146 ( |
| Secondary Peak | 119 ( | 101 ( | 119 ( |
| Isomer Differentiator | High stability of F-C5 | N/A | Higher HF loss (Due to lack of peri-protection) |
| Key Neutral Loss | -17 Da (NH3) | -17 Da (NH3) | -17 Da (NH3) |
Differentiation Insight:
While the 5-fluoro and 6-fluoro isomers share identical mass (
-
5-Fluoro: The fluorine at position 5 is sterically "protected" by the peri-position (H4 and N1 proximity), often making the C-F bond more robust against fragmentation compared to the 6-fluoro position.
-
6-Fluoro: Often exhibits a slightly higher abundance of the
fragment due to electronic effects in the excited state. Note: Chromatographic separation (Rt) remains the gold standard for isomer separation.
References
-
Niessen, W. M. A. (2010). Fragmentation of Quinoline and Isoquinoline Derivatives in ESI-MS/MS. Journal of Mass Spectrometry.
-
Holcapek, M., et al. (2010). Structural Characterization of Quinolone Isomers by Tandem Mass Spectrometry. Journal of Chromatography A.
-
Sánchez-Viesca, F., et al. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline. Rapid Communications in Mass Spectrometry.
-
National Institute of Standards and Technology (NIST). Mass Spectra of Fluoro-quinoline Derivatives. NIST Chemistry WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Validation of 5-Fluoroquinolin-2-amine via Infrared Spectroscopy
In the landscape of drug discovery and materials science, the precise structural confirmation of novel compounds is a foundational requirement. For heterocyclic amines such as 5-Fluoroquinolin-2-amine, a molecule of interest in medicinal chemistry, Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique. This guide provides an in-depth, experience-driven framework for researchers to acquire, interpret, and validate the IR absorption spectrum of this compound.
Given the specificity of this compound, a direct literature spectrum may not be readily available. Therefore, this guide adopts a predictive and comparative methodology, a common real-world scenario for chemists. We will first predict the expected IR absorption bands by dissecting the molecule into its constituent parts and comparing them to well-characterized analogous structures. Subsequently, we will detail a robust experimental protocol for acquiring a high-quality spectrum and a logical framework for validating the experimental data against the predictions.
Part 1: Predictive Analysis of IR Absorption Bands
The vibrational spectrum of this compound is a composite of the vibrations of its quinoline core, modified by the electronic effects of the 2-amino (-NH₂) and 5-fluoro (-F) substituents. By analyzing the spectra of simpler, related molecules, we can build a highly accurate prediction for the key absorption bands of our target molecule.
Key Vibrational Regions and Predictions:
-
N-H Stretching Region (3500-3300 cm⁻¹): The primary amine (-NH₂) group is expected to show two distinct, sharp to medium intensity bands.[1] One for the asymmetric stretching vibration and one for the symmetric stretch. Aromatic amines typically exhibit these stretches in this region.
-
C-H Stretching Region (3100-3000 cm⁻¹): Aromatic C-H stretching vibrations characteristically appear at wavenumbers slightly above 3000 cm⁻¹.[2] We anticipate multiple weak to medium bands in this area corresponding to the C-H bonds on the quinoline ring system.
-
C=C and C=N Stretching Region (1650-1400 cm⁻¹): This region is characteristic of the aromatic quinoline core. Benzene rings typically show two sharp bands around 1600 cm⁻¹ and another in the 1500-1430 cm⁻¹ range.[3] The C=N bond of the quinoline ring will also absorb in this region, typically between 1650-1550 cm⁻¹.[3][4] The combination of these will result in a series of sharp, strong absorptions.
-
N-H Bending Region (~1620 cm⁻¹): The scissoring (bending) vibration of the primary amine group often appears in this region.[5][6] This band can sometimes overlap with the aromatic C=C stretching bands.
-
C-F Stretching Region (1250-1000 cm⁻¹): The C-F bond introduces a strong absorption band. The exact position is sensitive to the electronic environment, but for aromatic fluorides, it is a prominent feature in this fingerprint region.
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on the aromatic rings gives rise to characteristic strong bands in this region.[2] The specific pattern for 2,5-disubstituted quinoline will be complex but highly diagnostic.
The following table summarizes the predicted IR absorption bands for this compound, justified by data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Justification & Comparative Source |
| N-H Asymmetric Stretch | ~3450 | Medium, Sharp | Primary aromatic amines show two N-H bands between 3500-3300 cm⁻¹.[1] |
| N-H Symmetric Stretch | ~3350 | Medium, Sharp | Consistent with primary aromatic amine data.[1] |
| Aromatic C-H Stretch | 3100 - 3030 | Medium to Weak | Aromatic C-H stretches are consistently found just above 3000 cm⁻¹.[2] |
| N-H Bend (Scissoring) | ~1620 | Medium | Overlaps with ring modes. Aniline shows a similar N-H bend.[6] |
| Aromatic C=C / C=N Stretch | 1610 - 1580 | Strong, Sharp | Quinoline itself has strong absorptions in this region.[7][8] |
| Aromatic C=C Ring Stretch | 1550 - 1450 | Strong, Sharp | Characteristic for aromatic and heteroaromatic ring systems.[2][3] |
| C-F Stretch | 1250 - 1180 | Strong | The aromatic C-F stretch is a strong, characteristic band in the fingerprint region. |
| C-H Out-of-Plane Bend | 900 - 750 | Strong, Sharp | The specific pattern is diagnostic of the ring substitution.[7] |
Part 2: Experimental Protocol for High-Fidelity Spectrum Acquisition
To validate the predictions, a high-quality experimental spectrum must be acquired. Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique due to its minimal sample preparation and excellent reproducibility for solid samples.[9][10][11]
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during the measurement.
-
ATR Crystal Cleaning: The causality here is critical: any residue on the ATR crystal will appear in your spectrum. Clean the crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a non-abrasive wipe (e.g., lint-free lens paper).
-
Background Spectrum Acquisition: This is a self-validating step. A background spectrum must be collected with the clean, empty ATR accessory. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be mathematically subtracted from the sample spectrum. A "good" background should result in a flat line at 100% transmittance.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal. The amount should be just enough to completely cover the crystal surface.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal. The evanescent wave that probes the sample only penetrates a few micrometers, making this contact vital.[9]
-
Sample Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
-
Data Processing & Cleaning: After acquisition, clean the sample thoroughly from the ATR crystal. The resulting spectrum should be baseline-corrected if necessary and formatted for analysis.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Part 3: The Validation Framework
Validation is achieved by systematically comparing the experimentally acquired spectrum with the predicted band assignments. This process provides strong evidence for the structural identity of the synthesized compound.
Validation Logic:
-
High-Frequency Region Check (4000-2500 cm⁻¹): Immediately check for the key functional groups. Does the spectrum exhibit two sharp peaks in the 3500-3300 cm⁻¹ region? This is strong initial evidence for the primary amine. Are there peaks just above 3000 cm⁻¹? This confirms the aromatic C-H bonds. The absence or presence of these bands provides a clear first pass/fail criterion.
-
Fingerprint Region Analysis (1700-600 cm⁻¹): This complex region is highly diagnostic.
-
Aromatic Core: Compare the pattern of strong, sharp peaks between 1650-1400 cm⁻¹ to a reference spectrum of quinoline or 2-aminoquinoline. The overall pattern should be similar, with slight shifts due to the fluorine substituent.
-
C-F Stretch Confirmation: Search for a new, strong absorption band in the 1250-1180 cm⁻¹ region that is absent in the spectra of quinoline and 2-aminoquinoline. This is the primary evidence for the fluorine atom's presence.
-
-
Computational Corroboration (Optional but Recommended): For the highest level of confidence, the experimental spectrum can be compared to a theoretically calculated spectrum. Density Functional Theory (DFT) calculations are a standard method for predicting vibrational frequencies of molecules.[12][13][14] While calculated frequencies may have a systematic error, the overall pattern, intensities, and relative positions of the bands provide a powerful correlative tool for validation.[13]
Caption: Logical framework for validating an experimental IR spectrum.
By following this comprehensive guide, researchers can confidently acquire and validate the infrared spectrum of this compound. This process of prediction, careful experimentation, and systematic validation not only confirms the molecular structure but also embodies the principles of rigorous scientific integrity.
References
-
Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
University of Colorado Boulder. IR Absorption Table. Available at: [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]
-
NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]
-
Percy, G. C., & Thornton, D. A. (1971). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. Available at: [Link]
-
Dorofeev, V. L., & Einor, L. O. (2004). Infrared spectra and the structure of drugs of the fluoroquinolone group. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Schrader, B., et al. (2007). Vibrational spectroscopic characterization of fluoroquinolones. Journal of Raman Spectroscopy. Available at: [Link]
-
National Institute of Standards and Technology. Quinoline. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. FTIR Spectra of Aniline. Available at: [Link]
-
Z. D. J. Z. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]
-
UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
Wikipedia. Attenuated total reflectance. Available at: [Link]
-
Khor, S. H., et al. (2023). FTIR spectra of aniline tetramer. ResearchGate. Available at: [Link]
-
Guerard, J. J., et al. (2018). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. 2-Aminoquinoline. PubChem. Available at: [Link]
-
Arici, K., & Yilmaz, R. (2013). Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Asian Journal of Chemistry. Available at: [Link]
-
Singh, J. S., et al. (2018). Vibrational studies of Bio molecule: 5-Fluorouracil. International Journal of Management, Technology And Engineering. Available at: [Link]
-
Sales, F. A. M., et al. (2018). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and hydroxyquinoline: Experimental and theoretical study. ResearchGate. Available at: [Link]
-
Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Avesis. Available at: [Link]
-
Bernstein, M. P., et al. (2005). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N).... ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison. Table of Characteristic IR Absorptions. Available at: [Link]
-
Atanasova, M., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules. Available at: [Link]
-
Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]
-
Al-Obaidi, A. S. M., et al. (2017). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of General Chemistry. Available at: [Link]
-
METTLER TOLEDO. (2020). What is ATR? (Attenuated Total Reflectance). YouTube. Available at: [Link]
-
Z. D. J. Z. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at: [Link]
-
Krishnakumar, V., & Balachandran, V. (2005). Analysis of Vibrational Spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines Based on Density Functional Theory Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Litzow, M. R., et al. (1974). Complexes of 8-Aminoquinoline. II. The Infrared Spectra of the Bisand Mono(Aminoquinoline) Complexes of Metal(II) Halides. Australian Journal of Chemistry. Available at: [Link]
-
Lee, Y.-P., et al. (2022). Infrared Spectra of 1-Quinolinium (C9H7NH+) Cation and Quinolinyl Radicals (C9H7NH and 3-, 4-, 7-, and 8-HC9H7N) Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. Available at: [Link]
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. Available at: [Link]
Sources
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A Senior Application Scientist's Guide to Assessing the Isomeric Purity of 5-Fluoroquinolin-2-amine
For researchers, medicinal chemists, and drug development professionals, the precise characterization of an active pharmaceutical ingredient (API) is non-negotiable. The presence of isomers, even in trace amounts, can introduce significant variability in pharmacological activity, toxicity, and overall safety profiles.[1][2] This guide provides an in-depth comparison of modern analytical techniques for assessing the isomeric purity of 5-Fluoroquinolin-2-amine, a key building block in medicinal chemistry.[3][4] We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system for robust and reliable results.
The Critical Importance of Isomeric Purity in Fluoroquinolines
This compound is a privileged scaffold in drug discovery. However, its synthesis can often lead to the formation of positional isomers (e.g., 3-, 4-, 6-, 7-, or 8-Fluoroquinolin-2-amine). These are not enantiomers or diastereomers, but constitutional isomers with the fluorine atom at different positions on the quinoline ring.[5] Each positional isomer possesses a unique electronic and steric profile, which can drastically alter its interaction with biological targets. Therefore, quantifying the purity of the target 5-fluoro isomer against other positional variants is a critical quality attribute mandated by regulatory bodies.[6][7]
The Analytical Workflow: A Self-Validating Approach
A robust assessment of isomeric purity is not a single experiment but a systematic workflow. The goal is to select and validate a method that can unambiguously separate and quantify the target isomer from all potential variants.
Caption: Isomeric Purity Assessment Workflow.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is the most critical decision in this workflow. High-Performance Liquid Chromatography (HPLC) is the established workhorse, while Supercritical Fluid Chromatography (SFC) offers a modern, high-throughput alternative. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a supercritical fluid (CO₂) mobile phase and a solid stationary phase. | Nuclear spin transitions in a strong magnetic field; chemical shifts are sensitive to the local electronic environment. |
| Primary Application | Quantitative purity determination and separation of isomers.[8] | High-throughput screening and separation of isomers, especially chiral compounds.[9][10] | Structural confirmation, isomer identification, and quantitation (qNMR).[11][12] |
| Resolution | Excellent, highly tunable through mobile phase pH, solvent composition, and column chemistry. | Very high, often superior to HPLC due to lower viscosity and higher diffusivity of the mobile phase.[9] | Not a separation technique; resolution refers to distinguishing signals. Excellent for isomer differentiation. |
| Sensitivity (LOD/LOQ) | High, especially with UV, DAD, or MS detectors.[13] Can reach low µg/mL to ng/mL levels. | Comparable to HPLC, with MS detection being common. | Lower sensitivity than chromatographic methods. Typically requires mg of sample for good signal-to-noise. |
| Speed | Moderate. Typical run times are 5-30 minutes. | High. 3-5 times faster than HPLC due to faster equilibration and higher optimal flow rates.[10][14] | Fast data acquisition (minutes), but sample preparation can be longer. Not suitable for high-throughput screening. |
| Solvent Consumption | High (typically aqueous buffers and organic solvents like ACN/MeOH). | Low. Primarily uses recycled CO₂ with small amounts of organic co-solvents.[15] | Low (deuterated solvents). |
| Cost (Instrument) | Moderate to High. | High. | Very High. |
Deep Dive: Methodologies and Protocols
Reversed-Phase HPLC (RP-HPLC): The Gold Standard
Causality: RP-HPLC is the premier choice due to its robustness and high resolving power for aromatic, moderately polar compounds like fluoroquinolones.[8][13] A C18 column is the logical starting point, offering strong hydrophobic interactions with the quinoline ring. The amine group (pKa ≈ 4-5) requires a buffered mobile phase to ensure consistent ionization state and sharp, symmetrical peaks. A pH of ~3 is often chosen to ensure the amine is fully protonated and well-behaved chromatographically.
Self-Validating Protocol: RP-HPLC for Isomeric Purity
-
Instrumentation:
-
HPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
-
System Suitability Test (SST):
-
Prepare a solution containing both the main 5-fluoro isomer and an available positional isomer (e.g., 6-fluoro).
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.0 between the isomer peaks.
-
Tailing Factor (Tf): ≤ 1.5 for the 5-fluoro isomer peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for peak area from six replicate injections.
-
-
Rationale: The SST ensures the chromatographic system can adequately separate the isomers and provide reproducible quantification on the day of analysis.
-
-
Quantification:
-
Calculate the percentage of each isomeric impurity using the area percent method, assuming equal response factors for all isomers.
-
Formula: % Isomer = (Area_Isomer / Total_Area_All_Peaks) * 100
-
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Causality: SFC excels where speed and reduced solvent waste are priorities.[14][16] The low viscosity of supercritical CO₂ allows for much higher flow rates without a corresponding increase in backpressure, drastically cutting down run times. This makes SFC ideal for screening multiple samples or purification efforts. While often highlighted for chiral separations, its high efficiency is equally applicable to resolving positional isomers.[9][15]
Self-Validating Protocol: SFC for Isomeric Purity
-
Instrumentation:
-
SFC system with CO₂ pump, modifier pump, autosampler, column oven, and back-pressure regulator (BPR).
-
-
Chromatographic Conditions:
-
Column: Diol or 2-Ethylpyridine stationary phase, 150 mm x 4.6 mm, 3 µm.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol with 0.1% Trifluoroacetic Acid.
-
Gradient: 5% B to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection: DAD at 254 nm.
-
-
Sample Preparation:
-
Dissolve the sample in Methanol to a final concentration of 1.0 mg/mL.
-
-
System Suitability Test (SST):
-
Similar to HPLC, analyze a mixed standard.
-
Acceptance Criteria: Rs ≥ 1.8, Tf ≤ 1.6, %RSD ≤ 2.0%.
-
-
Quantification:
-
Use the area percent method as described for HPLC.
-
¹H and ¹⁹F NMR Spectroscopy: The Definitive Structural Arbiter
Causality: NMR provides unambiguous structural identification.[12][17] It is not a separation technique, but it can easily distinguish positional isomers in a mixture. The fluorine atom's position dramatically influences the chemical shifts of adjacent aromatic protons (via ¹H-¹⁹F coupling) and the fluorine atom itself (in ¹⁹F NMR). This makes NMR a powerful tool for confirming isomer identity and can be used quantitatively (qNMR).[11]
Experimental Protocol: NMR for Isomer Identification
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum (if available).
-
-
Data Interpretation:
-
¹H NMR: The aromatic region (7.0-8.5 ppm) will show distinct splitting patterns and chemical shifts for each isomer. For example, the protons ortho and meta to the fluorine atom in the 5-fluoro isomer will have characteristic couplings and shifts compared to those in the 6-fluoro or 8-fluoro isomers.
-
¹⁹F NMR: Each positional isomer will give a unique singlet or multiplet at a distinct chemical shift.
-
Quantification (qNMR): Compare the integration of a well-resolved signal from the 5-fluoro isomer to the integration of the internal standard. This allows for a direct calculation of the amount of the desired isomer. The percentage of other isomers can be determined by comparing their unique signal integrations to that of the main isomer.
-
Regulatory Standpoint
Regulatory bodies like the FDA and EMA have stringent requirements for the reporting, identification, and qualification of impurities.[6] According to ICH Q3A(R2) guidelines, any impurity greater than the reporting threshold (typically 0.05% for new drug substances) must be reported.[18] The identification threshold (often 0.10% or 1.0 mg/day intake, whichever is lower) is the level above which an impurity's structure must be confirmed.[18] The methods described in this guide provide the necessary tools to meet and exceed these regulatory expectations.
Conclusion
Assessing the isomeric purity of this compound requires a multi-faceted and rigorous analytical approach.
-
RP-HPLC remains the validated, gold-standard method, offering excellent resolution and sensitivity for routine quality control.
-
SFC presents a compelling alternative, providing significant advantages in speed and sustainability, making it ideal for high-throughput environments.
-
NMR Spectroscopy is the ultimate tool for structural confirmation, providing definitive identification of isomers that may be difficult to resolve chromatographically.
A combination of these techniques provides a self-validating and comprehensive strategy. Typically, HPLC or SFC is used for routine quantification, with NMR employed to confirm the identity of any significant unknown peaks observed during analysis. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development programs.
References
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Yeole, R. D., Lawand, S. V., Bhavsar, S. B., & Kate, P. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 73(4), 448–452. [Link]
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Piejko, M., & Staroń, J. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. BioMed Research International, 2016, 8953831. [Link]
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da Cunha, P. A., et al. (2018). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]
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Gomes, V. F., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Toxics, 11(3), 226. [Link]
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Strege, M. A., & Ticar, A. A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1221, 123638. [Link]
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Borecka, M., et al. (2023). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. Talanta, 252, 123805. [Link]
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Unade, C. S., et al. (2020). fluoroquinolones: official and reported methods of analysis (review). World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 1768-1781. [Link]
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Yeole, R. D., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
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Moffat, D., et al. (2010). Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry, 53(24), 8663–8678. [Link]
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Anonymous. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
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Reboucas, M. V., & Spyrides, M. H. (2012). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 61, 126–131. [Link]
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Regalado, E. L. (2017). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
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Zhang, T., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
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Mohamed, G. G., et al. (2015). Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry, 39(6), 4645-4655. [Link]
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Moffat, D., et al. (2010). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. PubMed. [Link]
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European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. EMA. [Link]
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AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM. [Link]
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Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. Doc Brown's Chemistry. [Link]
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Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. Forensic Science International, 302, 109900. [Link]
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Singh, R., & Singh, A. K. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]
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U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]
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Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]
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Al Sabahi, A., et al. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. [Link]
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Laje, S., et al. (2022). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 27(19), 6241. [Link]
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BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]
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Jones, A., & Goundry, W. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10173–10185. [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
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Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. Chirality, 5(5), 350-5. [Link]
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Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
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United States Pharmacopeia. (n.d.). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]
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Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C4H11N. Doc Brown's Chemistry. [Link]
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Behnam, M. A., et al. (2020). A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography. Tetrahedron: Asymmetry, 31(21-22), 153174. [Link]
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- 5. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
